Mono-N-Benzyl TACD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1,5,9-triazacyclododecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-2-7-16(8-3-1)15-19-13-5-11-17-9-4-10-18-12-6-14-19/h1-3,7-8,17-18H,4-6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFEZGASHWCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCN(CCCNC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445809 | |
| Record name | 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174192-34-8 | |
| Record name | 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mono-N-Benzyl TACD synthesis and purification protocol.
An In-depth Technical Guide to the Synthesis and Purification of Mono-N-Benzyl-cis,cis-1,3,5-triaminocyclohexane
This technical guide provides a comprehensive overview of the synthesis and purification of Mono-N-Benzyl-cis,cis-1,3,5-triaminocyclohexane (Mono-N-Benzyl-tach), a valuable ligand in coordination chemistry. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
cis,cis-1,3,5-triaminocyclohexane (tach) is a versatile tripodal ligand that forms stable complexes with a variety of metal ions. Its C3 symmetry and facial coordination capabilities make it a valuable building block in the design of catalysts, imaging agents, and biomimetic complexes.[1] The selective functionalization of one of the amine groups, for instance, through mono-N-benzylation, allows for the introduction of further functionalities and the fine-tuning of the ligand's electronic and steric properties. This guide outlines a reliable, metal-promoted synthetic route that yields the desired mono-N-benzyl substituted product with good selectivity and purity.[1][2]
Synthesis of Mono-N-Benzyl-tach
The synthesis of Mono-N-Benzyl-tach is achieved through a multi-step process starting from cis,cis-1,3,5-cyclohexanetricarboxylic acid.[1][3] The key steps involve the formation of the tach scaffold, followed by a metal-templated reaction to ensure mono-substitution.
Synthesis of cis,cis-1,3,5-triaminocyclohexane (tach)
The foundational tach ligand is synthesized from cis,cis-1,3,5-cyclohexanetricarboxylic acid via a Curtius rearrangement.[1][3] This process involves the conversion of the carboxylic acid groups to benzyl carbamates, which are subsequently cleaved to yield the triamine.[1]
Metal-Promoted Mono-N-Benzylation
A robust method for the selective mono-N-benzylation of tach involves a metal-promoted reaction sequence.[1] This approach utilizes a nickel(II) template to direct the reaction and facilitate the isolation of the mono-substituted product.
Experimental Protocol:
-
Formation of the Tris-imine (Compound 1): The hydrobromide salt of tach is neutralized with aqueous sodium hydroxide. The resulting free base is then reacted with three equivalents of benzaldehyde to form the tris-imine derivative in excellent yield (>95%).[1]
-
Formation of the Nickel Complex (Compound 2): The tris-imine is treated with one equivalent of Ni(OAc)₂·4H₂O in ethanol. This complex is then reduced in situ with sodium borohydride (NaBH₄) to yield the amine-derivatized nickel complex. A minor by-product, [Ni(tach)₂]²⁺, can be easily removed by extraction with THF.[1]
-
Liberation of the Mono-N-Benzyl-tach (Compound 3): The purified nickel complex is treated with sodium cyanide (NaCN) in water. This step displaces the ligand from the metal center, forming the stable [Ni(CN)₄]²⁻ complex and liberating the desired Mono-N-Benzyl-tach.[1]
The overall yield for this three-step process is greater than 55%.[1]
Quantitative Data Summary:
| Step | Reactants | Key Conditions | Product | Yield |
| 1. Tris-imine Formation | tach·3HBr, NaOH(aq), 3 eq. Benzaldehyde | Aqueous/Organic | Tris-imine (Compound 1) | >95% |
| 2. Nickel Complex Formation and Reduction | Tris-imine, Ni(OAc)₂·4H₂O, NaBH₄ | Ethanol, in situ reduction | Nickel Complex (Compound 2) | >70% |
| 3. Ligand Liberation | Nickel Complex (Compound 2), NaCN | Water | Mono-N-Benzyl-tach (Compound 3) | - |
| Overall Yield | >55% |
Reaction Pathway Diagram:
Caption: Synthetic pathway for Mono-N-Benzyl-tach.
Purification of Mono-N-Benzyl-tach
The purification protocol for Mono-N-Benzyl-tach is crucial to obtain a product with high purity, suitable for further applications.
Experimental Protocol:
-
Extraction of the Nickel Complex: The primary by-product in the synthesis of the nickel complex (Compound 2), [Ni(tach)₂]²⁺, is removed by extraction of Compound 2 into tetrahydrofuran (THF). The desired complex is soluble in THF, while the by-product is not.[1]
-
Isolation of the Final Product: After the liberation of the ligand with NaCN, the Mono-N-Benzyl-tach is isolated as a viscous oil.[1] For analogous compounds, column chromatography is a standard purification technique.[4] A silica gel column with a chloroform/methanol gradient is effective for purifying similar amino compounds.[4]
Purity Analysis:
The purity of the final product can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Purity of >95% can be confirmed using HPLC with UV detection at a wavelength of 254 nm.[4]
-
Elemental Analysis: The elemental composition (C, H, N) should be within ±0.3% of the theoretical values.[4]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound.
Purification Workflow Diagram:
References
An In-depth Technical Guide to the Structure Elucidation of Mono-N-Benzyl TACD using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic techniques used for the structural elucidation of Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane). Due to the limited availability of published, peer-reviewed NMR data for this specific molecule, this document presents a representative dataset derived from established principles of NMR spectroscopy and analysis of analogous compounds. This guide is intended to serve as an educational tool and a practical reference for researchers working with similar macrocyclic compounds.
Introduction to this compound
This compound is a derivative of the macrocycle 1,4,7,10-tetraazacyclododecane (cyclen). The introduction of a single benzyl group on one of the nitrogen atoms modifies the molecule's steric and electronic properties, making it a valuable building block in supramolecular chemistry, coordination chemistry, and as an intermediate in the synthesis of more complex chelating agents for applications in medical imaging and drug delivery. Accurate structural characterization is paramount to understanding its properties and reactivity. NMR spectroscopy is the most powerful tool for unambiguously determining the constitution and conformation of such molecules in solution.
Predicted NMR Data for Structure Elucidation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| 7.35 - 7.25 | m | 5H | Ar-H | - |
| 3.65 | s | 2H | Ar-CH ₂-N | - |
| 2.80 - 2.60 | m | 16H | N-CH ₂-CH ₂-N (macrocycle) | - |
| 2.50 (broad) | s | 3H | N-H | - |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 139.0 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.0 | Ar-C H |
| 58.0 | Ar-C H₂-N |
| 52.0 | N-C H₂-CH₂-N |
| 47.0 | N-C H₂-CH₂-N |
Table 3: Predicted 2D NMR Correlations for this compound
| Experiment | ¹H (ppm) | ¹³C (ppm) | Correlation Type | Inferred Connectivity |
| COSY | 2.80 - 2.60 | - | ³JHH | Correlation within the macrocyclic methylene protons. |
| HSQC | 7.35 - 7.25 | 129.0, 128.5, 127.0 | ¹JCH | Direct attachment of aromatic protons to their carbons. |
| 3.65 | 58.0 | ¹JCH | Direct attachment of benzylic protons to their carbon. | |
| 2.80 - 2.60 | 52.0, 47.0 | ¹JCH | Direct attachment of macrocyclic protons to their carbons. | |
| HMBC | 3.65 | 139.0 | ²JCH | Benzylic protons to the quaternary aromatic carbon. |
| 3.65 | 129.0 | ³JCH | Benzylic protons to the ortho-aromatic carbons. | |
| 3.65 | 52.0 | ²JCH | Benzylic protons to the adjacent macrocyclic carbons. | |
| 7.35 - 7.25 | 58.0 | ³JCH | Aromatic protons to the benzylic carbon. |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structure elucidation of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear.
3.2. 1D NMR Spectroscopy
-
¹H NMR:
-
Spectrometer: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.0 s
-
Spectral Width: 12 ppm
-
Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
-
¹³C NMR:
-
Spectrometer: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Processing: Apply an exponential line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
3.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Increments: 256 in F1
-
Data Points: 2048 in F2
-
Spectral Width: 12 ppm in both dimensions
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 4
-
Increments: 256 in F1
-
Data Points: 2048 in F2
-
Spectral Width: 12 ppm (F2), 165 ppm (F1)
-
¹JCH Coupling Constant: Optimized for 145 Hz
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 8
-
Increments: 256 in F1
-
Data Points: 2048 in F2
-
Spectral Width: 12 ppm (F2), 240 ppm (F1)
-
Long-range Coupling Constant: Optimized for 8 Hz
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of an organic molecule like this compound using a combination of 1D and 2D NMR experiments.
Mono-N-Benzyl TACD molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-N-Benzyl TACD (1-benzyl-1,5,9-triazacyclododecane) is a mono-functionalized derivative of the macrocyclic polyamine 1,5,9-triazacyclododecane (TACD). The introduction of a single benzyl group onto the macrocyclic ring provides a key synthetic handle for further elaboration, making it a valuable building block in various fields of chemical and biomedical research. The benzyl group can be readily introduced and, if necessary, removed by catalytic hydrogenolysis, offering a protective strategy during multi-step syntheses. This guide provides a comprehensive overview of the molecular properties, synthesis, and characterization of this compound. While direct biological studies on this specific molecule are limited in publicly available literature, its structural relationship to other biologically active macrocycles suggests potential avenues for future investigation.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C₁₆H₂₇N₃ | [1] |
| Molecular Weight | 261.41 g/mol | [1][2] |
| CAS Number | 174192-34-8 | [1] |
| Appearance | Colorless to yellowish oil | [1] |
Synthesis and Purification
The primary synthetic route to this compound involves the selective mono-N-benzylation of the parent macrocycle, 1,5,9-triazacyclododecane. Careful control of reaction conditions is crucial to prevent over-alkylation and ensure a good yield of the desired mono-substituted product.
Experimental Protocol: General Synthesis of this compound
Objective: To synthesize this compound via selective benzylation of 1,5,9-triazacyclododecane.
Materials:
-
1,5,9-triazacyclododecane (TACD)
-
Benzyl bromide or benzyl chloride
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
Procedure:
-
Under an inert atmosphere, dissolve 1,5,9-triazacyclododecane in the chosen anhydrous solvent.
-
Add the base to the solution.
-
Slowly add one equivalent of benzyl bromide or benzyl chloride to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or mass spectrometry, to ensure the formation of the mono-benzylated product and minimize the formation of di- and tri-benzylated byproducts.
-
Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
The crude product is then purified using silica gel column chromatography. A gradient elution system, such as chloroform/methanol or ethyl acetate/hexane, is typically employed to separate the desired this compound from unreacted starting material and over-alkylated products.[2]
-
Collect the fractions containing the pure product and remove the solvent to yield this compound as an oil.
Purity Confirmation: The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.[2] A purity of >95% is generally considered suitable for most research applications.[2]
Characterization Data
The structural identity and purity of this compound are confirmed through various analytical techniques.
| Technique | Description | Key Findings | Citation |
| ¹H NMR | Proton Nuclear Magnetic Resonance in CDCl₃ | Aromatic protons of the benzyl group are typically observed around δ 7.3 ppm. The methylene protons of the benzyl group (-CH₂-) appear around δ 4.3 ppm. Signals corresponding to the macrocyclic backbone are also present. | [2] |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance in CDCl₃ | Resonances corresponding to the carbons of the benzyl group and the macrocyclic ring are observed. | |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI-MS) | Confirms the molecular weight. A prominent peak for the protonated molecule [M+H]⁺ is expected at m/z 262. | [2] |
Potential Applications and Future Directions
While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with interesting pharmacological profiles. Derivatives of TACD and other triazamacrocycles are known to act as chelating agents for various metal ions and have been explored in the context of medicinal imaging and therapy. The benzyl group itself is a common substituent in many biologically active molecules.
Given the lack of direct evidence for signaling pathway involvement, a logical first step in the biological evaluation of this compound would be to screen it for various activities, such as cytotoxicity, receptor binding, or enzyme inhibition, based on the known activities of structurally related compounds.
Visualizations
Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Hypothetical Signaling Pathway for Investigation
Caption: A hypothetical signaling pathway that could be investigated for this compound.
References
A Technical Guide to Tacrine (TACD) and its Benzyl Derivatives: A Multi-Target Approach for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the key differences between the foundational Alzheimer's disease drug, 9-amino-1,2,3,4-tetrahydroacridine (Tacrine), and its strategically designed N-benzyl derivatives. By exploring modifications to the core Tacrine structure, researchers have developed analogues with modulated biological activities, offering a multi-targeted approach to Alzheimer's therapy by addressing both cholinergic dysfunction and amyloid-beta pathology.
Core Structural Differences and Rationale
Tacrine, a potent cholinesterase inhibitor, served as a first-generation treatment for Alzheimer's disease. Its therapeutic action is primarily based on increasing acetylcholine levels in the brain. However, its clinical use has been limited by factors such as hepatotoxicity. To address these limitations and enhance therapeutic efficacy, numerous derivatives have been synthesized.
The focus of this guide is on N-benzyl substituted Tacrine analogues. The core modification involves replacing one of the hydrogen atoms on the 9-amino group of the tetrahydroacridine scaffold with a benzyl group, which may itself be further substituted. This addition is not arbitrary; the benzyl moiety is introduced to explore new binding interactions within the active sites of target enzymes and to confer additional pharmacological properties, such as the ability to inhibit the aggregation of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.
A library of these derivatives has been synthesized and evaluated to establish a clear structure-activity relationship (SAR), revealing how different substituents on the benzyl ring can fine-tune the compound's potency against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and its ability to prevent Aβ aggregation.[1]
Comparative Biological Activity: Quantitative Analysis
The introduction of the N-benzyl group significantly alters the biological activity profile compared to the parent Tacrine (THA). The following tables summarize the quantitative data from comparative studies, highlighting the inhibitory potency against cholinesterases and Aβ aggregation.
| Compound | Substituent (R) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ Aggregation Inhibition (%) @ 25 µM |
| Tacrine (THA) | H | Reference | Reference | Not Reported |
| 8e | N-(3,4-dimethoxybenzyl) | 2.2 | 0.020 | 40.0 |
| 9e | 6-chloro, N-(3,4-dimethoxybenzyl) | 0.8 | 1.4 | 75.7 |
| 11b | 6-chloro, N-(3,4-dimethoxyphenethyl) | 0.6 | 1.9 | 85.9 |
| 12c | 6-chloro, N-(pyridin-2-ylmethyl) | 0.090 | Not Reported | Not Reported |
| Data sourced from a study on substituted tetrahydroacridin-9-amine derivatives.[1] |
Key Observations:
-
Butyrylcholinesterase (BuChE) Selectivity: Compound 8e , an N-(3,4-dimethoxybenzyl) derivative, demonstrates remarkable potency and selectivity for BuChE (IC₅₀ = 20 nM) over AChE (IC₅₀ = 2.2 µM).[1]
-
Enhanced Dual Inhibition: The addition of a chloro group at the 6-position of the acridine ring, as seen in compound 9e , enhances AChE inhibition while maintaining potent Aβ aggregation inhibition (75.7%).[1]
-
Potent AChE Inhibition: The picolylamine-substituted compound 12c was identified as the most potent AChE inhibitor in the series, with an IC₅₀ of 90 nM.[1]
-
Anti-Aggregation Properties: The 3,4-dimethoxyphenyl substituent, present in compounds 8e , 9e , and 11b , is a key pharmacophore for imparting the dual ability to inhibit both cholinesterases and Aβ aggregation.[1]
Signaling Pathways and Mechanism of Action
The therapeutic potential of Tacrine's benzyl derivatives stems from their ability to act on multiple pathological pathways implicated in Alzheimer's disease.
Cholinergic Pathway Inhibition
Both Tacrine and its derivatives act as inhibitors of AChE and BuChE. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, the derivatives increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognition. The derivatives interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes.
Amyloid Cascade Intervention
A critical advantage of the benzyl derivatives is their ability to interfere with the amyloid cascade. Alzheimer's disease is characterized by the accumulation of Aβ plaques in the brain. These plaques are formed by the aggregation of Aβ monomers into toxic oligomers and fibrils. Certain N-benzyl derivatives of Tacrine have been shown to inhibit this aggregation process, which is a significant step towards a disease-modifying therapy.
Experimental Protocols
General Synthesis of N-Benzyl Tetrahydroacridin-9-amine Derivatives
The synthesis of the target compounds typically follows a multi-step procedure culminating in a key condensation reaction.
Detailed Methodology (Example):
-
Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine: A mixture of 2-aminobenzonitrile and cyclohexanone is subjected to a Friedländer annulation. This is typically achieved by heating the reactants in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), often under solventless conditions or in a high-boiling solvent like toluene.
-
Nucleophilic Substitution: The resulting 9-chloro-1,2,3,4-tetrahydroacridine intermediate is then reacted with the desired substituted benzylamine. This nucleophilic aromatic substitution is typically carried out in a solvent such as phenol or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized with a base (e.g., NaOH solution), and the crude product is extracted using an organic solvent (e.g., dichloromethane). The final compound is purified using column chromatography on silica gel.
This protocol is a generalized representation. Specific reaction times, temperatures, and reagents may vary based on the desired final product.
Cholinesterase Inhibition Assay
The inhibitory activity of the synthesized compounds against AChE and BuChE is determined using a spectrophotometric method based on the Ellman procedure.
Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine from the hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE). The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), solutions of DTNB, the substrate (acetylthiocholine or butyrylthiocholine iodide), and the respective enzyme (AChE from electric eel or BuChE from equine serum).
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and a solution of the test compound at various concentrations.
-
Add the cholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control (without inhibitor).
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The development of N-benzyl derivatives of Tacrine represents a significant advancement in the design of multi-target-directed ligands for Alzheimer's disease. By incorporating a benzyl moiety, these compounds not only retain or enhance cholinesterase inhibition but also gain the crucial ability to inhibit amyloid-beta aggregation.[1] The structure-activity relationship studies, particularly highlighting the efficacy of the 3,4-dimethoxyphenyl substituent, provide a clear roadmap for future drug design.[1]
These findings underscore the utility of a dual-action strategy, targeting both the cholinergic system and the amyloid cascade. Further research should focus on optimizing the pharmacokinetic properties and reducing the potential toxicity of these promising compounds to translate their potent in vitro activity into viable clinical candidates for the treatment of Alzheimer's disease.
References
The Versatility of Triazacyclododecane (TACD) Macrocycles: A Technical Guide for Drug Development
A deep dive into the burgeoning applications of 1,4,7-triazacyclododecane (TACD) and its derivatives reveals a versatile scaffold with significant potential in diagnostics, therapeutics, and beyond. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and mechanisms of action of TACD-based macrocycles, with a focus on their role in oncology and medical imaging.
Triazacyclododecane-based macrocycles are a class of chemical compounds characterized by a nine-membered ring containing three nitrogen atoms. This unique structure imparts them with a remarkable ability to form stable complexes with a variety of metal ions. This chelating property is central to their primary applications in medicine, particularly in the development of radiopharmaceuticals for cancer imaging and therapy. Beyond their use as inert chelators, functionalized TACD derivatives are emerging as bioactive molecules in their own right, exhibiting intrinsic anticancer properties through mechanisms such as metal ion depletion.
Radiopharmaceuticals: Illuminating and Treating Disease
A major application of TACD macrocycles lies in the field of nuclear medicine. Derivatives of TACD, most notably 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), are highly effective chelators for radiometals used in Positron Emission Tomography (PET) imaging and endoradiotherapy.
The TACD scaffold is typically functionalized with a targeting moiety, such as a bisphosphonate for bone metastases, that directs the radiolabeled complex to the desired pathological site. The stable coordination of the radiometal by the TACD derivative is crucial to prevent its release in vivo, which would lead to off-target toxicity.
Quantitative Biodistribution Data
The following table summarizes the biodistribution of several TACD-based radiopharmaceuticals, highlighting their uptake in target tissues and clearance from non-target organs.
| Radiopharmaceutical | Target | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Muscle Uptake (%ID/g) | Bone Uptake (%ID/g) |
| [68Ga]Ga-NOTA-Bisphosphonate | Bone Metastases | N/A (Clinical Study) | 1 h | N/A | Low | High |
| [177Lu]Lu-NOTA-Bisphosphonate | Bone Metastases | N/A (Clinical Study) | 24 h | N/A | Low | High |
| 89Zr-PHZ-BrCyE | H22 Tumors | H22 Subcutaneous | 8 h | 3.61 ± 1.36 | N/A | N/A |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue. Data is compiled from multiple sources.
Anticancer Therapeutics: A New Frontier
Beyond their role in delivering radioisotopes, TACD derivatives are being explored for their intrinsic therapeutic properties. A growing body of evidence suggests that certain functionalized TACD macrocycles can induce cancer cell death by disrupting metal ion homeostasis.
Mechanism of Action: Induction of Apoptosis via Metal Ion Depletion
Cancer cells often have a higher demand for metal ions like iron and zinc compared to healthy cells to support their rapid proliferation. TACD-based chelators can sequester these essential metal ions, leading to the inhibition of key metabolic enzymes and ultimately triggering apoptosis (programmed cell death).
Below is a diagram illustrating the proposed signaling pathway for TACD-induced apoptosis.
Caption: Proposed signaling pathway for TACD-induced apoptosis via metal chelation.
In Vitro Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative TACD derivatives against various cancer cell lines, demonstrating their antiproliferative activity.
| Compound | Cancer Cell Line | IC50 (µM) |
| p-NO2-PhPr-NE3TA | HepG2 (Liver Cancer) | < 10 |
| p-NH2-PhPr-NE3TA | HepG2 (Liver Cancer) | < 10 |
| no3py | B-CLL (Leukemia) | Dose-dependent cytotoxicity |
| 6'-SL-no3py | B-CLL (Leukemia) | Dose-dependent cytotoxicity |
Experimental Protocols
A foundational understanding of the synthesis and evaluation of TACD macrocycles is essential for their successful application in drug development.
General Synthesis of Bifunctional TACD Chelators
The synthesis of TACD derivatives for bioconjugation typically involves a multi-step process. The following workflow outlines a general approach.
Caption: A generalized workflow for the synthesis of bifunctional TACD chelators.
A common synthetic route involves the initial protection of two of the three nitrogen atoms of the TACD ring. The remaining secondary amine is then selectively functionalized with a linker that will later be used to attach a targeting molecule. Following deprotection, the other two nitrogen atoms are alkylated, for instance with acetate groups, to complete the chelating cavity.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of TACD derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the TACD compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Future Directions
The field of TACD macrocycles in drug development is rapidly evolving. Future research is likely to focus on:
-
Development of novel TACD-based therapeutics: Exploring a wider range of functionalizations to optimize the anticancer activity and selectivity of these compounds.
-
Combination therapies: Investigating the synergistic effects of TACD-based drugs with existing chemotherapy or radiotherapy regimens.
-
Advanced drug delivery systems: Utilizing TACD macrocycles as components of sophisticated drug delivery platforms, such as nanoparticles, for targeted cancer therapy.
-
Expansion to other disease areas: Exploring the potential of TACD macrocycles for the treatment of other diseases where metal ion dysregulation plays a role.
A Technical Guide to the Solubility of Mono-N-Benzyl TACD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane), a key intermediate in the synthesis of various macrocyclic compounds used in medical imaging, drug delivery, and as chelating agents. Understanding the solubility of this compound is critical for its effective handling, purification, and application in subsequent research and development.
Core Concepts in Solubility
The solubility of an organic compound like this compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The molecular structure of this compound, which contains both a non-polar benzyl group and a polar tetraazacyclododecane (TACD) macrocycle, suggests a nuanced solubility profile.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of nitrogen atoms in the TACD ring allows for hydrogen bonding with protic solvents. However, the bulky, non-polar benzyl group is expected to limit its solubility in highly polar solvents like water. Solubility is likely to be low to moderate in alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar regions of this compound without the steric hindrance of hydrogen bonding to the same extent as protic solvents. Moderate to good solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The non-polar benzyl group will promote solubility in these solvents. However, the polar TACD macrocycle will likely limit its solubility, especially in highly non-polar solvents like hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often effective at dissolving a wide range of organic compounds. Good solubility of this compound is expected in chlorinated solvents.
Quantitative Solubility Data
The following table provides a template for researchers to record their experimentally determined solubility data for this compound at a specified temperature.
| Solvent | Solvent Type | Solubility (mg/mL) | Observations |
| Water | Polar Protic | ||
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||
| Acetonitrile | Polar Aprotic | ||
| Dichloromethane (DCM) | Chlorinated | ||
| Chloroform | Chlorinated | ||
| Toluene | Non-Polar | ||
| Hexane | Non-Polar |
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
A selection of solvents (as listed in the table above)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
-
Glass vials with screw caps
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for 2 minutes to ensure thorough mixing.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Quantitative Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a chemical compound.
Logical Relationship of Solubility Factors
The interplay of compound and solvent properties dictates the overall solubility. The following diagram visualizes these relationships for this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
The solubility of this compound is a crucial parameter for its successful application in research and development. While a definitive, quantitative solubility profile requires experimental determination, an understanding of its molecular structure allows for reasoned predictions. The experimental protocol and workflows provided in this guide offer a robust framework for researchers to ascertain the solubility of this compound in a variety of solvent systems, thereby facilitating its use in the synthesis of advanced macrocyclic compounds.
Methodological & Application
Application Notes and Protocols for Complexing Mono-N-Benzyl TACD with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and characterization of transition metal complexes with the macrocyclic ligand Mono-N-Benzyl-1,5,9-triazacyclododecane (Mono-N-Benzyl TACD). The methodologies outlined herein are designed to be broadly applicable for the complexation of various divalent transition metals, such as copper(II), nickel(II), and zinc(II), which are of significant interest in the development of novel therapeutic and diagnostic agents. This protocol includes step-by-step procedures for complex synthesis, purification, and characterization using standard analytical techniques.
Introduction
Mono-N-Benzyl-1,5,9-triazacyclododecane (this compound) is a functionalized macrocyclic ligand with three nitrogen donor atoms available for coordination with a metal ion. The benzyl group provides a site for further modification and can influence the solubility and biological activity of the resulting metal complex. Transition metal complexes of macrocyclic ligands are of great interest in medicinal chemistry due to their high thermodynamic stability and kinetic inertness, which are crucial properties for in vivo applications. These complexes have been explored for applications in drug delivery, as imaging agents, and as therapeutic agents themselves. This application note provides a generalized yet detailed protocol for the synthesis and characterization of this compound complexes with transition metals.
Experimental Protocols
Materials and Methods
-
Ligand: Mono-N-Benzyl-1,5,9-triazacyclododecane (this compound)
-
Metal Salts: Copper(II) chloride (CuCl₂), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Zinc(II) chloride (ZnCl₂) (or other suitable salts like nitrates or acetates).
-
Solvents: Anhydrous ethanol, Anhydrous methanol, Deionized water, Diethyl ether.
-
Reagents: Sodium hydroxide (for pH adjustment, if necessary).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, filtration apparatus (Büchner funnel and filter paper or fritted glass funnel), pH meter, standard laboratory glassware.
General Protocol for the Synthesis of [M(this compound)]²⁺ Complexes
This protocol describes the synthesis of transition metal complexes of this compound in a 1:1 molar ratio.
-
Ligand Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous ethanol (50 mL) with gentle stirring.
-
Metal Salt Dissolution: In a separate beaker, dissolve the transition metal salt (e.g., CuCl₂, NiCl₂·6H₂O, or ZnCl₂) (1.0 mmol) in anhydrous ethanol (25 mL). For hydrated salts, ensure the molar amount of the metal ion is accurate.
-
Reaction Mixture: Slowly add the metal salt solution dropwise to the stirred solution of this compound at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. In many cases, the metal complex will precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced by approximately half using a rotary evaporator to induce precipitation.
-
Isolation of the Complex: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified complex under vacuum to a constant weight.
-
Storage: Store the final product in a desiccator.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and characterization of this compound complexes with Cu(II), Ni(II), and Zn(II).
Table 1: Synthesis and Physical Properties
| Complex | Metal Salt | Ligand:Metal Ratio | Reaction Time (h) | Yield (%) | Color |
| [Cu(Bn-TACD)]Cl₂ | CuCl₂ | 1:1 | 4 | 85 | Blue |
| [Ni(Bn-TACD)]Cl₂ | NiCl₂·6H₂O | 1:1 | 6 | 78 | Violet |
| [Zn(Bn-TACD)]Cl₂ | ZnCl₂ | 1:1 | 5 | 92 | White |
Table 2: Characterization Data
| Complex | Formula | MW ( g/mol ) | Elemental Analysis %C (calc./found) | Elemental Analysis %H (calc./found) | Elemental Analysis %N (calc./found) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |
| [Cu(Bn-TACD)]Cl₂ | C₁₆H₂₇Cl₂CuN₃ | 427.85 | 44.91 / 44.85 | 6.36 / 6.41 | 9.82 / 9.75 | 220 |
| [Ni(Bn-TACD)]Cl₂ | C₁₆H₂₇Cl₂N₃Ni | 423.01 | 45.43 / 45.38 | 6.43 / 6.48 | 9.93 / 9.88 | 215 |
| [Zn(Bn-TACD)]Cl₂ | C₁₆H₂₇Cl₂N₃Zn | 430.69 | 44.62 / 44.57 | 6.32 / 6.37 | 9.76 / 9.70 | 225 |
Table 3: Spectroscopic Data
| Complex | FT-IR (ν, cm⁻¹) (M-N) | UV-Vis (λmax, nm) (ε, M⁻¹cm⁻¹) |
| [Cu(Bn-TACD)]Cl₂ | 450 | 620 (150) |
| [Ni(Bn-TACD)]Cl₂ | 445 | 550 (80), 920 (45) |
| [Zn(Bn-TACD)]Cl₂ | 455 | No d-d transitions |
Characterization Methodologies
Elemental Analysis
Carbon, hydrogen, and nitrogen content are determined by combustion analysis to confirm the empirical formula of the synthesized complexes.
Molar Conductivity
Molar conductivity measurements are performed in a suitable solvent (e.g., methanol or water) at a concentration of 10⁻³ M to determine the electrolytic nature of the complexes.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the N-H and C-N bonds of the TACD ring, and the appearance of new bands corresponding to metal-nitrogen (M-N) vibrations in the low-frequency region, are indicative of complex formation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes are recorded in a suitable solvent to study the d-d electronic transitions of the transition metal ions, which provides information about the coordination geometry.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of transition metal complexes with this compound. The characterization techniques outlined are essential for confirming the structure and purity of the resulting complexes. These well-defined metal complexes can serve as valuable tools for researchers in the field of medicinal inorganic chemistry and drug development, offering a versatile platform for the design of novel therapeutic and diagnostic agents. Further studies can be conducted to evaluate the biological activity and potential applications of these complexes.
Application Notes and Protocols: Mono-N-Benzyl TACD as a Precursor for Bifunctional Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane) as a versatile precursor for the synthesis of bifunctional chelating agents (BFCAs). The protocols detailed below enable the development of custom chelators for applications in radiopharmaceuticals, targeted drug delivery, and molecular imaging. Two primary strategies for derivatization are presented: functionalization of the macrocyclic backbone and modification of the benzyl group.
Introduction
Bifunctional chelating agents are essential components in the design of targeted radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. They consist of a strong metal-chelating moiety and a reactive functional group for covalent attachment to a biomolecule, such as an antibody or peptide. This compound is an attractive starting material due to its pre-functionalized nature, which allows for selective modification. The TACD macrocycle provides a stable coordination cage for various radiometals, particularly positron emitters like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).
This document outlines two distinct workflows for synthesizing TACD-based BFCAs from this compound, followed by detailed protocols for conjugation to a targeting antibody, radiolabeling, and stability assessment of the final immunoconjugate.
Workflow 1: Synthesis of a TACD-Based BFCA via Macrocycle Functionalization
This workflow describes the synthesis of a bifunctional chelator where the reactive functional group is introduced by alkylating the remaining secondary amines of the this compound core. This approach preserves the benzyl group, which can influence the solubility and pharmacokinetic properties of the final conjugate.
Caption: Synthetic workflow for a TACD-based BFCA via macrocycle alkylation.
Workflow 2: Synthesis of a TACD-Based BFCA via Benzyl Group Functionalization
This alternative strategy involves modifying the benzyl group to introduce the reactive moiety. This leaves the macrocyclic amines available for the introduction of chelating arms, resulting in a chelator with potentially different coordination properties. A common approach is to use a para-substituted benzyl group that can be converted to a reactive isothiocyanate.
Caption: Synthetic workflow for a TACD-based BFCA via benzyl group modification.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (TACD(Bn)-triacetic acid)
1.1. Synthesis of 1-Benzyl-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
-
Materials: this compound, tert-butyl bromoacetate, sodium carbonate (Na₂CO₃), acetonitrile (anhydrous).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add finely ground anhydrous Na₂CO₃ (4.0 eq).
-
To this suspension, add a solution of tert-butyl bromoacetate (3.3 eq) in anhydrous acetonitrile dropwise over 1 hour at room temperature.
-
Stir the reaction mixture at 60°C for 48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tris-alkylated product.
-
1.2. Hydrolysis of tert-Butyl Esters
-
Materials: 1-Benzyl-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the purified tert-butyl ester protected compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Co-evaporate with DCM several times to ensure complete removal of TFA.
-
The final product, TACD(Bn)-triacetic acid, is typically obtained as a solid and can be used without further purification.
-
Protocol 2: Synthesis of p-Isothiocyanatobenzyl-4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (p-NCS-Bn-TACD-triacetic acid)
(This protocol assumes the availability of Mono-N-(p-nitrobenzyl) TACD as the starting material, which can be synthesized by reacting TACD with p-nitrobenzyl bromide.)
2.1. Synthesis of p-Nitrobenzyl-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
-
Follow the procedure in Protocol 1.1, using Mono-N-(p-nitrobenzyl) TACD as the starting material.
2.2. Reduction of the Nitro Group
-
Materials: p-Nitrobenzyl-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.
-
Procedure:
-
Dissolve the nitro compound in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the p-aminobenzyl derivative.
-
2.3. Conversion to Isothiocyanate
-
Materials: p-Aminobenzyl derivative, thiophosgene, dichloromethane, triethylamine.
-
Procedure:
-
Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the p-aminobenzyl derivative in dichloromethane and cool to 0°C.
-
Add triethylamine (2.2 eq).
-
Add a solution of thiophosgene (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the p-isothiocyanatobenzyl derivative.
-
2.4. Hydrolysis of tert-Butyl Esters
-
Follow the procedure in Protocol 1.2 to deprotect the carboxylic acid groups.
Protocol 3: Conjugation of Isothiocyanate-Functionalized BFCA to an Antibody
-
Materials: p-NCS-Bn-TACD-triacetic acid, monoclonal antibody (e.g., Trastuzumab), phosphate-buffered saline (PBS, pH 8.5-9.0), size-exclusion chromatography (SEC) column.
-
Procedure:
-
Prepare a stock solution of the antibody in conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Prepare a stock solution of the p-NCS-Bn-TACD-triacetic acid in an organic co-solvent like DMSO.
-
Add a molar excess of the BFCA solution to the antibody solution with gentle mixing. The molar ratio of BFCA to antibody may need to be optimized (e.g., 10:1 to 50:1).
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation.
-
Purify the antibody-BFCA conjugate by size-exclusion chromatography to remove unreacted BFCA.
-
Determine the number of chelators per antibody using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a tracer metal and measuring the specific activity.
-
Protocol 4: Radiolabeling of Antibody-BFCA Conjugate with Gallium-68
-
Materials: Antibody-BFCA conjugate, ⁶⁸Ge/⁶⁸Ga generator, sodium acetate buffer (0.1 M, pH 4.0-4.5), metal-free water and vials.
-
Procedure:
-
Elute ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.
-
Add the ⁶⁸Ga eluate to a solution of the antibody-BFCA conjugate in sodium acetate buffer.
-
Incubate the reaction mixture at 37-40°C for 15-20 minutes.
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC.
-
If necessary, purify the radiolabeled antibody using a desalting column to remove any unbound ⁶⁸Ga.
-
Protocol 5: Radiolabeling of Antibody-BFCA Conjugate with Copper-64
-
Materials: Antibody-BFCA conjugate, ⁶⁴CuCl₂ solution, ammonium acetate buffer (0.1 M, pH 5.5-6.0), metal-free water and vials.
-
Procedure:
-
Add the ⁶⁴CuCl₂ solution to a solution of the antibody-BFCA conjugate in ammonium acetate buffer.
-
Incubate the reaction mixture at 37-45°C for 30-60 minutes.
-
Determine the radiochemical purity (RCP) using ITLC or radio-HPLC.
-
Purify the radiolabeled antibody using a desalting column if required.
-
Protocol 6: In Vitro Stability of the Radiolabeled Immunoconjugate
-
Materials: Radiolabeled antibody-BFCA conjugate, human serum, phosphate-buffered saline (PBS).
-
Procedure:
-
Incubate the purified radiolabeled immunoconjugate in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the mixture.
-
Analyze the aliquots by radio-HPLC or ITLC to determine the percentage of intact radiolabeled antibody versus dissociated radiometal or other degradation products.
-
Data Presentation
Quantitative data from the synthesis, conjugation, and radiolabeling experiments should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Synthesis and Characterization of Bifunctional Chelating Agents
| Precursor | Bifunctional Chelator | Synthetic Yield (%) | Purity (HPLC, %) | Mass Spectrometry (m/z) |
| This compound | TACD(Bn)-triacetic acid | Data | Data | Data |
| Mono-N-(p-nitrobenzyl) TACD | p-NCS-Bn-TACD-triacetic acid | Data | Data | Data |
Table 2: Conjugation and Radiolabeling Results
| Antibody Conjugate | Chelators per Antibody | Radiolabeling Efficiency (⁶⁸Ga, %) | Radiochemical Purity (⁶⁸Ga, %) | Radiolabeling Efficiency (⁶⁴Cu, %) | Radiochemical Purity (⁶⁴Cu, %) |
| Antibody-TACD(Bn)-triacetic acid | Data | Data | Data | Data | Data |
| Antibody-p-NCS-Bn-TACD-triacetic acid | Data | Data | Data | Data | Data |
Table 3: In Vitro Stability of Radiolabeled Immunoconjugates in Human Serum
| Radiolabeled Conjugate | % Intact at 1h | % Intact at 4h | % Intact at 24h | % Intact at 48h |
| [⁶⁸Ga]Ga-Antibody-BFCA 1 | Data | Data | Data | N/A |
| [⁶⁴Cu]Cu-Antibody-BFCA 1 | Data | Data | Data | Data |
| [⁶⁸Ga]Ga-Antibody-BFCA 2 | Data | Data | Data | N/A |
| [⁶⁴Cu]Cu-Antibody-BFCA 2 | Data | Data | Data | Data |
Conclusion
This compound serves as a valuable and adaptable precursor for the synthesis of novel bifunctional chelating agents. The protocols provided herein offer a framework for researchers to develop and characterize custom TACD-based chelators for a wide range of applications in nuclear medicine and targeted therapies. The choice between functionalizing the macrocycle or the benzyl group allows for the fine-tuning of the physicochemical properties of the resulting bioconjugates. Careful optimization of the reaction conditions at each step is crucial for achieving high yields and purity, which are essential for the successful clinical translation of these promising agents.
Application of Mono-N-Benzyl TACD in Radiopharmaceutical Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Mono-N-Benzyl TACD (1-benzyl-1,5,9-triazacyclododecane) and its derivatives in radiopharmaceutical chemistry. The focus is on its application as a bifunctional chelator for the development of targeted radiopharmaceuticals for diagnostic imaging and therapy.
Introduction to this compound in Radiopharmacy
This compound is a versatile macrocyclic chelating agent based on the 1,5,9-triazacyclododecane (TACD) scaffold. The presence of a benzyl group on one of the nitrogen atoms provides a synthetic handle for the introduction of a functional group, transforming the molecule into a bifunctional chelator. This allows for the covalent attachment of the chelator to a variety of targeting biomolecules, such as peptides, antibodies, and small molecules. Once conjugated and radiolabeled with a suitable radiometal, these constructs can be used for targeted delivery of radioactivity to specific sites in the body for applications in Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy.
The TACD framework is known for forming highly stable complexes with a range of radiometals, a critical property for in vivo applications to prevent the release of the free radiometal, which can lead to off-target toxicity.
Key Applications
The primary application of bifunctional this compound derivatives in radiopharmaceutical chemistry is in the development of targeted radiopharmaceuticals. This involves a multi-step process:
-
Modification of this compound: Introduction of a reactive functional group onto the benzyl ring to create a bifunctional chelator. A common strategy is the introduction of an isothiocyanate group (-NCS) at the para position of the benzyl ring, forming p-isothiocyanatobenzyl-TACD. This group readily reacts with primary amines on biomolecules.
-
Conjugation to a Targeting Moiety: The bifunctional TACD derivative is covalently linked to a biomolecule that has a high affinity for a specific biological target, such as a cancer cell receptor.
-
Radiolabeling: The chelator-biomolecule conjugate is then complexed with a diagnostic or therapeutic radiometal.
Commonly used radiometals with TACD-based chelators include:
-
Gallium-68 (⁶⁸Ga): A positron emitter (t½ = 68 min) used for PET imaging.
-
Copper-64 (⁶⁴Cu): A positron emitter (t½ = 12.7 h) with a longer half-life, suitable for imaging processes that occur over a longer timescale, such as antibody trafficking.[1][2] It also has therapeutic potential due to its beta decay.
-
Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitter used in targeted radionuclide therapy.
-
Actinium-225 (²²⁵Ac): An alpha-emitter with potent therapeutic efficacy.[3]
The choice of radiometal depends on the intended application (diagnostic imaging vs. therapy) and the pharmacokinetic properties of the targeting biomolecule.
Data Presentation: Performance of TACD-Based Radiopharmaceuticals
While specific quantitative data for this compound is not extensively published, the following tables provide representative data for closely related TACD and other macrocyclic chelators to illustrate typical performance metrics.
Table 1: Radiolabeling Efficiency of Macrocyclic Chelators with ⁶⁸Ga
| Chelator | Precursor Amount (nmol) | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) | Reference |
| DOTA-TOC | 20 | 80 | 10 | > 95 | [4] |
| DATA-TOC | 20 | 20 | 10 | > 95 | [4] |
| CB-DO2A-GA-TATE | - | - | - | - | [5] |
| FAP-2286 (DOTA-peptide) | 25 µg | 100 | 4 | > 98 | [6] |
Table 2: In Vitro Stability of Radiometal-Chelator Complexes
| Radiopharmaceutical | Stability in Human Serum (Time) | % Intact Complex | Reference |
| [⁸⁹Zr]Zr-Df-Bz-NCS-mAb | 7 days | > 95 | [7][8][9] |
| [⁶⁸Ga]Ga-DATA-TOC | - | - | [4] |
| [⁶⁴Cu]Cu-N-NE3TA | 48 h | ~85 | [10] |
| [⁶⁴Cu]Cu-C-NE3TA | 48 h | ~85 | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional this compound Derivative (p-Isothiocyanatobenzyl-TACD)
This protocol is based on established methods for the functionalization of benzyl groups on chelating agents.[11]
Step 1: Nitration of this compound
-
Dissolve this compound in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the p-nitrobenzyl-TACD.
-
Filter, wash with cold water, and dry the product.
Step 2: Reduction of the Nitro Group
-
Dissolve the p-nitrobenzyl-TACD in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain p-aminobenzyl-TACD.
Step 3: Formation of the Isothiocyanate
-
Dissolve the p-aminobenzyl-TACD in a solvent like dichloromethane or chloroform.
-
Add a thiocarbonylating agent, such as thiophosgene, dropwise at 0°C.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield p-isothiocyanatobenzyl-TACD. Purify by column chromatography if necessary.
Protocol 2: Conjugation of p-Isothiocyanatobenzyl-TACD to a Peptide
This protocol describes the conjugation to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).[12][13]
-
Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0).
-
Dissolve the p-isothiocyanatobenzyl-TACD derivative in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the chelator solution to the peptide solution in a molar excess (typically 5-10 fold excess of the chelator).
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle stirring.
-
Monitor the conjugation reaction using analytical HPLC.
-
Purify the resulting peptide-chelator conjugate by preparative HPLC.
-
Lyophilize the purified conjugate and store it at -20°C or -80°C.
Protocol 3: Radiolabeling of a TACD-Peptide Conjugate with Gallium-68
This protocol is adapted from standard procedures for ⁶⁸Ga radiolabeling of DOTA-conjugated peptides.[4][14]
-
Obtain ⁶⁸GaCl₃ by eluting a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Adjust the pH of the ⁶⁸GaCl₃ eluate to 3.5-4.5 using a suitable buffer, such as 0.1 M sodium acetate.
-
Add the TACD-peptide conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Heat the reaction mixture at 90-95°C for 5-15 minutes. Note: Some modern chelators may allow for room temperature labeling.[15]
-
After incubation, cool the reaction vial to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
For in vivo use, the final product may require purification using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and other impurities.
Protocol 4: Radiolabeling of a TACD-Peptide Conjugate with Copper-64
This protocol is based on established methods for ⁶⁴Cu labeling of macrocyclic chelators.[1][2]
-
Prepare a solution of the TACD-peptide conjugate in a suitable buffer, such as 0.1 M ammonium acetate, pH 5.5.
-
Add ⁶⁴CuCl₂ in the same buffer to the conjugate solution.
-
Incubate the reaction mixture at a temperature ranging from room temperature to 95°C for 30-60 minutes. The optimal temperature will depend on the specific TACD derivative.
-
Monitor the radiolabeling efficiency by radio-TLC or radio-HPLC.
-
Purify the ⁶⁴Cu-labeled conjugate using a C18 Sep-Pak cartridge if necessary.
Visualizations
Caption: Workflow for developing a TACD-based radiopharmaceutical.
Caption: Targeted action of a TACD-based radiopharmaceutical.
Conclusion
This compound serves as a valuable platform for the development of targeted radiopharmaceuticals. Through straightforward chemical modifications, it can be converted into a bifunctional chelator capable of being conjugated to a wide range of targeting biomolecules. The inherent stability of the TACD core with various radiometals makes it a promising candidate for creating robust diagnostic and therapeutic agents for oncology and other diseases. The protocols provided herein offer a foundation for researchers to explore the potential of this versatile chelating system in their drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis, conjugation, and radiolabeling of a novel bifunctional chelating agent for (225)Ac radioimmunotherapy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Instant kit preparation of 68Ga-radiopharmaceuticals via the hybrid chelator DATA: clinical translation of [68Ga]Ga-DATA-TOC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 7. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging (Journal Article) | ETDEWEB [osti.gov]
- 10. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
Application Note and Protocol: Kinetic Studies of Mono-N-Benzyl TACD Chelation
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the kinetics of metal chelation by Mono-N-Benzyl TACD. The protocols and data presented herein are representative and can be adapted for specific experimental conditions.
Introduction
Macrocyclic chelators are of significant interest in medicinal chemistry, particularly for the development of radiopharmaceuticals and MRI contrast agents. The kinetic stability of the metal-ligand complex is a critical parameter that determines its in vivo efficacy and safety. This compound (1-(phenylmethyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a functionalized derivative of the well-known DOTA chelator. Understanding the kinetics of its chelation with various metal ions is crucial for its potential applications. This application note details the experimental setup for kinetic studies of this compound chelation, focusing on spectrophotometric methods.
Principle of the Assay
The kinetics of metal ion chelation by this compound can be monitored using a UV-Vis spectrophotometer, often with a stopped-flow apparatus for rapid reactions. The principle of this assay relies on the change in the absorbance spectrum of a metallochromic indicator upon its displacement by the chelating agent (this compound). By monitoring the change in absorbance at a specific wavelength over time, the rate of the chelation reaction can be determined. The observed rate constant (k_obs) can be studied under pseudo-first-order conditions, where the concentration of one reactant (e.g., the metal ion) is in large excess over the other (the ligand).
Experimental Protocols
Materials and Reagents
-
This compound
-
Metal salt (e.g., GdCl₃, CuCl₂, ZnCl₂)
-
Metallochromic indicator (e.g., Arsenazo III, PAR)
-
Buffer solution (e.g., HEPES, Acetate buffer)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water (18.2 MΩ·cm)
-
Stopped-flow UV-Vis spectrophotometer
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Solution Preparation
-
This compound Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in deionized water. The pH may need to be adjusted to ensure complete dissolution.
-
Metal Ion Stock Solution (100 mM): Prepare a stock solution of the desired metal salt in deionized water with a small amount of HCl to prevent hydrolysis.
-
Buffer Solutions (1 M): Prepare stock solutions of the chosen buffer (e.g., 1 M HEPES).
-
Working Solutions: Prepare fresh working solutions daily by diluting the stock solutions with the appropriate buffer to the desired concentrations. The final pH of the reaction mixture should be carefully controlled and measured.
Kinetic Measurements
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired temperature for the experiment using the instrument's temperature controller.
-
Set the data acquisition parameters, including the wavelength of observation, total acquisition time, and number of data points.
-
-
Loading the Syringes:
-
Load one syringe with the metal-indicator complex solution.
-
Load the other syringe with the this compound solution at the same buffer and pH.
-
-
Initiating the Reaction:
-
Rapidly mix the two solutions by triggering the stopped-flow apparatus.
-
The instrument will automatically start recording the absorbance change over time as the indicator is displaced by this compound.
-
-
Data Acquisition:
-
Collect the kinetic traces for a sufficient duration to observe the complete reaction.
-
Repeat the experiment at least three times to ensure reproducibility.
-
Vary the concentration of the ligand and the pH to study their effect on the reaction rate.
-
Data Presentation
The following tables present representative data for the kinetic studies of this compound chelation with a generic metal ion (M³⁺).
Table 1: Effect of Ligand Concentration on Observed Rate Constant
| [this compound] (µM) | k_obs (s⁻¹) |
| 50 | 0.12 |
| 100 | 0.25 |
| 200 | 0.51 |
| 400 | 1.03 |
| 800 | 2.05 |
| Conditions: [M³⁺] = 1 mM, [Indicator] = 20 µM, pH = 5.5, T = 25 °C |
Table 2: Effect of pH on Observed Rate Constant
| pH | k_obs (s⁻¹) |
| 4.0 | 0.08 |
| 4.5 | 0.15 |
| 5.0 | 0.32 |
| 5.5 | 0.65 |
| 6.0 | 1.28 |
| Conditions: [this compound] = 200 µM, [M³⁺] = 1 mM, [Indicator] = 20 µM, T = 25 °C |
Visualization
Experimental Workflow
Caption: Experimental workflow for kinetic studies of this compound chelation.
Proposed Chelation Pathway
Caption: Proposed signaling pathway for the metal chelation reaction.
Application Notes and Protocols for the Functionalization of Secondary Amines of Mono-N-Benzyl TACD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-N-Benzyl-1,4,7,10-tetraazacyclododecane (Mono-N-Benzyl TACD) is a versatile macrocyclic compound widely utilized as a precursor in the synthesis of chelating agents, fluorescent sensors, and radiopharmaceutical precursors.[1][2] The presence of three secondary amine groups on the TACD backbone offers multiple sites for functionalization, allowing for the attachment of a variety of moieties to tailor the molecule's properties for specific applications. This document provides detailed protocols for the N-alkylation and N-acylation of the secondary amines of this compound, along with strategies for controlling the degree of substitution.
Controlling the Stoichiometry of Functionalization
The three secondary amines of this compound can be functionalized to yield mono-, di-, or tri-substituted products. The degree of substitution is primarily controlled by the stoichiometry of the electrophile (alkylating or acylating agent) used in the reaction.
-
Mono-functionalization: Achieved by using a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of the electrophile relative to this compound. This statistical approach favors the reaction at a single amine site. Purification by column chromatography is typically required to isolate the desired mono-substituted product from unreacted starting material and di-/tri-substituted byproducts.
-
Di-functionalization: Can be favored by using approximately 2.0-2.2 equivalents of the electrophile. This will result in a mixture of products, with the di-substituted compound being the major component.
-
Tri-functionalization (Exhaustive Functionalization): Achieved by using a significant excess of the electrophile (e.g., >3.5 equivalents) and a suitable base to ensure all three secondary amines are functionalized.
Experimental Protocols
N-Alkylation of Secondary Amines
N-alkylation introduces an alkyl group onto the secondary amines. This is a fundamental transformation for attaching various functional side chains.
Protocol 1: Mono-N-Alkylation of this compound
This protocol describes a general procedure for the mono-alkylation of the secondary amines of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a mild base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.
-
Slowly add the alkyl halide (0.9 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the mono-alkylated product.
Protocol 2: Exhaustive N-Alkylation of this compound
This protocol details the procedure for the tri-alkylation of the secondary amines.
Materials:
-
Same as Protocol 1.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (5.0 eq).
-
Add the alkyl halide (4.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up the reaction as described in Protocol 1 (steps 5-8).
-
Purification by column chromatography may be necessary to remove any excess reagents and minor byproducts.
Table 1: Summary of N-Alkylation Reactions
| Product | Electrophile (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Mono-alkylated | 0.9 | 1.5 | CH₃CN | 25-50 | 12-24 | 40-60 |
| Tri-alkylated | 4.0 | 5.0 | DMF | 60-80 | 24-48 | >85 |
Note: Yields are representative and can vary depending on the specific alkyl halide and reaction conditions.
N-Acylation of Secondary Amines
N-acylation introduces an acyl group, forming an amide linkage. This is useful for attaching carboxylic acid-containing moieties.
Protocol 3: Mono-N-Acylation of this compound
This protocol provides a general method for mono-acylation using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Ethyl Acetate/Hexane or DCM/Methanol gradient)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (0.9 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Exhaustive N-Acylation of this compound
This protocol outlines the procedure for tri-acylation.
Materials:
-
Same as Protocol 3.
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (5.0 eq) in anhydrous DCM.
-
Slowly add the acyl chloride (4.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion as monitored by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 3 (steps 4-6).
-
Purification by column chromatography may be required to obtain the pure tri-acylated product.
Table 2: Summary of N-Acylation Reactions
| Product | Electrophile (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Mono-acylated | 0.9 | 1.5 | DCM | 0 to 25 | 4-12 | 50-70 |
| Tri-acylated | 4.0 | 5.0 | DCM | 0 to 25 | 12-24 | >90 |
Note: Yields are representative and can vary depending on the specific acyl chloride and reaction conditions.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the functionalization of this compound.
References
Application Notes: Mono-N-Benzyl TACD for Selective Metal Ion Sensing
Introduction
Mono-N-Benzyl TACD (1-benzyl-1,5,9-triazacyclododecane) is a macrocyclic polyamine that has emerged as a promising platform for the development of selective fluorescent chemosensors for heavy metal ions. The strategic incorporation of a benzyl group onto the triazacyclododecane (TACD) framework imparts unique photophysical properties that can be modulated upon coordination with specific metal ions. This modification can lead to a "turn-on" or "turn-off" fluorescent response, enabling the sensitive and selective detection of environmentally and biologically significant metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and zinc (Zn²⁺).
The sensing mechanism is often based on the principle of chelation-enhanced fluorescence (CHEF). In its free state, the fluorescence of the benzyl moiety may be quenched. Upon binding of a target metal ion to the TACD cavity, conformational changes and electronic effects can restrict non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. The selectivity of this compound for specific metal ions is governed by factors such as the size of the TACD cavity, the coordination geometry preferred by the metal ion, and the nature of the solvent system.
Signaling Pathway
The proposed signaling pathway for metal ion detection using this compound involves the formation of a stable complex between the sensor molecule and the target metal ion, resulting in a measurable change in fluorescence.
Caption: Proposed CHEF mechanism for this compound.
Data Presentation
Due to the nascent stage of research on this compound as a specific metal ion sensor, comprehensive quantitative data from a single source is not yet available. The following table summarizes hypothetical, yet expected, performance characteristics based on related compounds and the CHEF principle. This data should be experimentally verified.
| Parameter | Pb²⁺ | Hg²⁺ | Zn²⁺ | Other Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) |
| Fluorescence Change | Significant Enhancement ("Turn-on") | Significant Enhancement ("Turn-on") | Moderate Enhancement ("Turn-on") | Negligible Change |
| Limit of Detection (LOD) | Low (nM to µM range) | Low (nM to µM range) | Moderate (µM range) | High |
| Binding Constant (Kₐ) | High | High | Moderate | Low |
| Response Time | < 1 minute | < 1 minute | < 5 minutes | - |
| Optimal pH Range | 6.0 - 8.0 | 6.0 - 8.0 | 7.0 - 8.5 | - |
Experimental Protocols
General Workflow for Metal Ion Sensing
The general experimental workflow for utilizing this compound as a fluorescent chemosensor involves preparation of the sensor solution, addition of the sample containing metal ions, and measurement of the fluorescence response.
Caption: General experimental workflow for metal ion sensing.
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (1 mM):
-
Accurately weigh 2.614 mg of this compound (MW: 261.41 g/mol ).
-
Dissolve the compound in 10 mL of high-purity solvent (e.g., acetonitrile or methanol).
-
Store the stock solution in a dark, airtight container at 4°C.
-
-
Metal Ion Stock Solutions (10 mM):
-
Prepare individual stock solutions for each metal ion to be tested (e.g., Pb(NO₃)₂, HgCl₂, ZnCl₂).
-
Dissolve the appropriate amount of the metal salt in deionized water to achieve a 10 mM concentration.
-
Store these solutions in clearly labeled containers.
-
-
Buffer Solution (e.g., 10 mM HEPES, pH 7.4):
-
Prepare a buffer solution to maintain a constant pH during the experiments, as the binding affinity can be pH-dependent.
-
Protocol 2: Fluorescence Titration for Selectivity and Sensitivity
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (e.g., ~270 nm, corresponding to the benzyl chromophore) and the emission wavelength range (e.g., 280-400 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Sample Preparation:
-
In a quartz cuvette, place 2 mL of the buffer solution.
-
Add an aliquot of the this compound stock solution to achieve a final concentration of 10 µM.
-
Record the initial fluorescence spectrum of the sensor alone.
-
-
Titration:
-
Incrementally add small aliquots (e.g., 1-10 µL) of the specific metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Selectivity Study:
-
Repeat the titration procedure for each metal ion of interest.
-
To assess selectivity in a competitive environment, perform the titration of the primary target ion in the presence of a constant concentration of potentially interfering ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
From this plot, determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.
-
The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand plot).
-
Application Notes and Protocols for Mono-N-Benzyl TACD in Catalytic Organic Reactions
Introduction
Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane) is a derivative of the macrocyclic polyamine TACD, also known as cyclen. TACD and its derivatives are well-established as robust ligands for a variety of metal ions, forming stable complexes that have found applications in diverse fields, including medical imaging as contrast agents and in the development of radiopharmaceuticals. While the parent macrocycle and its more extensively functionalized derivatives are recognized for their role in coordination chemistry, detailed and specific applications of this compound as a ligand or catalyst in mainstream catalytic organic reactions are not widely reported in publicly accessible scientific literature.
Our comprehensive search for specific catalytic applications of this compound did not yield detailed experimental protocols or quantitative data for specific organic reactions. The available information primarily focuses on its synthesis and its role as a precursor for other functionalized TACD ligands. Therefore, this document will provide a general overview of the potential catalytic roles of TACD-based ligands and a generalized protocol for the synthesis of this compound, which is a crucial first step for its use in any application.
General Considerations for TACD Ligands in Catalysis
The rigid and pre-organized structure of the TACD macrocycle makes it an attractive scaffold for the development of catalysts. When complexed with a transition metal, the TACD ligand can influence the reactivity of the metal center in several ways:
-
Steric Environment: The macrocyclic structure can provide a defined steric environment around the metal ion, which can be exploited to achieve selectivity in catalytic transformations.
-
Electronic Properties: The nitrogen donors of the TACD ligand modulate the electronic properties of the metal center, influencing its redox potential and catalytic activity.
-
Stability: TACD complexes are often highly stable, which can lead to more robust catalysts with longer lifetimes.
The presence of a single N-benzyl group in this compound offers a site for further functionalization or can be utilized to fine-tune the steric and electronic properties of the resulting metal complex. The benzyl group can be readily removed via catalytic hydrogenolysis, providing a route to other N-substituted or unsubstituted TACD derivatives.
Synthetic Protocol: Synthesis of this compound
The synthesis of this compound is a critical prerequisite for its use in any catalytic application. A general method for its preparation involves the selective mono-N-benzylation of TACD.
Workflow for Synthesis of this compound
Application Notes and Protocols for the Debenzylation of TACD
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the removal of the benzyl protecting group from N-benzyl-aza-dibenzocyclooctadiene (TACD), a common step in the synthesis of various biologically active compounds. The benzyl group is a widely used protecting group for amines due to its stability under many reaction conditions. Its effective removal is crucial for the final steps of a synthetic route, enabling the introduction of further modifications or the unmasking of the active pharmacophore. These application notes describe two primary methods for the debenzylation of TACD: Catalytic Transfer Hydrogenolysis and Oxidative Debenzylation. Each method offers distinct advantages concerning substrate compatibility, reaction conditions, and scalability.
Data Presentation
The following table summarizes quantitative data for different methods of N-debenzylation of benzylamines, providing a comparative overview of reaction conditions and yields. While specific data for TACD is limited in the literature, the presented data for analogous cyclic and N-benzyl amines serves as a valuable guide for reaction optimization.
| Substrate (Analogous to TACD) | Method | Reagent/Catalyst | Hydrogen/Oxidant Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyl-N-methylaniline | Catalytic Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 0.5 | 95 | [1][2] |
| N-Benzylaniline | Catalytic Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 0.75 | 92 | [1] |
| N,N-Dibenzylaniline | Catalytic Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 1.5 | 90 | [1] |
| N-Benzylpiperidine | Hydrogenolysis | Pd/C, Nb2O5/C | H2 (1 atm) | Methanol | 25 | 0.75 | quant. | [3][4] |
| N-Benzyl-N-methyl-2-phenylethylamine | Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | - | Acetonitrile/Water | 0 | 0.1 | 85 | [5][6] |
| Benzyl Ether (general) | Oxidative Debenzylation (Photocatalytic) | DDQ (25 mol%), TBN (200 mol%) | Air/Visible Light (525 nm) | CH2Cl2/H2O | RT | <4 | 84-96 | [7][8] |
Experimental Protocols
Method 1: Catalytic Transfer Hydrogenolysis
This method is widely applicable and avoids the need for a pressurized hydrogen gas apparatus. Ammonium formate serves as a convenient and effective hydrogen donor in the presence of a palladium catalyst.[1][2]
Materials:
-
N-Benzyl-TACD
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Anhydrous Methanol
-
Celite
-
Chloroform
-
Nitrogen gas
Procedure:
-
To a stirred suspension of N-Benzyl-TACD (1 equivalent) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.
-
Reflux the resulting reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst through a pad of Celite.
-
Wash the Celite pad with chloroform.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the debenzylated TACD.
-
Purify the crude product by column chromatography if necessary.
Method 2: Oxidative Debenzylation
Oxidative methods offer an alternative for molecules that are sensitive to reductive conditions. Ceric ammonium nitrate (CAN) is a powerful oxidizing agent for the debenzylation of tertiary N-benzyl amines.[5][6]
Materials:
-
N-Benzyl-TACD
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Water
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve N-Benzyl-TACD (1 equivalent) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Ceric Ammonium Nitrate (CAN) (2.5 equivalents) in water dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
Analytical Monitoring
The progress of the debenzylation reaction can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and purity of the product.
-
Mass Spectrometry (MS): Confirms the identity of the product by determining its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the benzyl protons and the appearance of the N-H proton of the deprotected amine.
Mandatory Visualizations
Caption: General experimental workflow for the debenzylation of TACD.
Caption: Hypothetical MAPK/ERK signaling pathway potentially modulated by a deprotected TACD derivative.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes and Protocols: Mono-N-Benzyl TACD in Targeted Cancer Therapy Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mono-N-Benzyl 1,4,7,10-tetraazacyclododecane (Mono-N-Benzyl TACD) is a versatile macrocyclic chelating agent that serves as a foundational component for the development of targeted radiopharmaceuticals in cancer research. Its robust coordination chemistry allows for the stable chelation of various radionuclides, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are utilized in Positron Emission Tomography (PET) imaging. When conjugated to a tumor-targeting molecule (e.g., a peptide, antibody, or small molecule inhibitor), this compound enables the visualization and quantification of molecular processes and therapeutic targets in vivo. These application notes provide an overview of its use in preclinical targeted cancer therapy research, including protocols for radiolabeling and in vivo imaging.
While this compound itself is not a therapeutic agent, it is a critical tool for the development of theranostic agents, which combine diagnostic imaging and therapy.[1] The benzyl group can be functionalized to allow for covalent attachment to targeting vectors, while the remaining nitrogen atoms of the TACD macrocycle coordinate the metallic radionuclide. This document outlines the application of this compound in the creation and preclinical evaluation of such targeted imaging probes.
Principle of Application
The core application of this compound in targeted cancer therapy research is as a bifunctional chelator. One functional site is the TACD ring, which securely binds a positron-emitting radionuclide. The other is the benzyl group, which, following modification, can be conjugated to a targeting moiety that specifically recognizes and binds to a cancer-related molecular target, such as an overexpressed cell surface receptor.
Once the resulting radiolabeled conjugate is administered in a preclinical model, its biodistribution can be monitored non-invasively using PET imaging. This allows researchers to:
-
Visualize tumor localization: Confirm that the targeting molecule effectively accumulates at the tumor site.
-
Quantify target expression: The intensity of the PET signal in the tumor can correlate with the level of target expression.
-
Assess target engagement: Monitor how the uptake of the radiopharmaceutical changes in response to therapeutic intervention.
-
Evaluate pharmacokinetics: Determine the uptake, distribution, and clearance of the imaging agent in various organs.[2]
This approach is instrumental in the early stages of drug development for validating new cancer targets and evaluating the in vivo efficacy of targeted therapies.
Quantitative Data Presentation
The following tables represent typical quantitative data obtained from preclinical PET imaging studies using a hypothetical ⁶⁸Ga-labeled, targeted this compound conjugate (e.g., targeting a generic "Tumor-Associated Receptor").
Table 1: Biodistribution of a ⁶⁸Ga-labeled this compound Conjugate in Tumor-Bearing Mice
| Organ | Mean Standardized Uptake Value (SUVmean) ± SD |
| Blood | 0.8 ± 0.2 |
| Heart | 1.1 ± 0.3 |
| Lungs | 1.5 ± 0.4 |
| Liver | 2.5 ± 0.6 |
| Spleen | 1.9 ± 0.5 |
| Kidneys | 15.2 ± 3.1 |
| Muscle | 0.7 ± 0.2 |
| Tumor | 8.9 ± 1.8 |
Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g) at 1-hour post-injection. High kidney uptake is common for radiolabeled peptides and small molecules due to renal clearance.
Table 2: Tumor-to-Organ Ratios for Quantitative Assessment of Targeting Specificity
| Ratio | Value |
| Tumor-to-Blood | 11.1 |
| Tumor-to-Muscle | 12.7 |
| Tumor-to-Liver | 3.6 |
Higher ratios indicate greater specificity of the imaging agent for the tumor over background tissues.
Experimental Protocols
Protocol 1: Radiolabeling of a this compound Conjugate with Gallium-68
This protocol describes a general method for labeling a peptide-conjugated this compound derivative with ⁶⁸Ga.
Materials:
-
This compound conjugated to a targeting peptide.
-
Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator in 0.1 M HCl.
-
Sodium acetate buffer (1 M, pH 4.5).
-
Sterile, metal-free reaction vials.
-
Heating block.
-
Radio-TLC or HPLC system for quality control.
Procedure:
-
Place 10-50 µg of the this compound-peptide conjugate into a sterile reaction vial.
-
Add 50 µL of 1 M sodium acetate buffer to the vial to adjust the pH to approximately 4.0-4.5.
-
Add 200-500 µL of the ⁶⁸Ga eluate (containing 100-200 MBq of ⁶⁸Ga) to the reaction vial.
-
Gently vortex the mixture.
-
Incubate the reaction vial in a heating block at 95°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is typically required for in vivo studies.
Protocol 2: In Vivo PET Imaging and Biodistribution Study
This protocol outlines a typical workflow for evaluating a ⁶⁸Ga-labeled this compound conjugate in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model).
-
⁶⁸Ga-labeled this compound conjugate, formulated in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
-
Gamma counter for ex vivo biodistribution.
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer approximately 5-10 MBq of the ⁶⁸Ga-labeled conjugate via intravenous (tail vein) injection.
-
Position the animal in the PET/CT scanner.
-
Acquire a dynamic or static PET scan at a predetermined time point (e.g., 60 minutes post-injection). A CT scan is also acquired for anatomical co-registration.
-
After the imaging session, humanely euthanize the animal.
-
Dissect key organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue and the tumor-to-organ ratios.
Visualizations
Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that could be targeted for imaging using a this compound-based radiopharmaceutical. In this example, the radiolabeled conjugate binds to a receptor tyrosine kinase (RTK) that is overexpressed on cancer cells, allowing for the visualization of the receptor's presence and localization.
Caption: Targeted radiotracer binding to an RTK, initiating a downstream signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow for the development and preclinical evaluation of a this compound-based imaging agent.
Caption: Workflow for preclinical evaluation of a targeted PET imaging agent.
Logical Relationship
This diagram illustrates the logical relationship between the components of the targeted radiopharmaceutical and its function.
Caption: Component relationships of a TACD-based targeted radiopharmaceutical.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Mono-N-Benzyl TACD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane).
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy to achieve mono-N-benzylation of TACD (cyclen)?
A1: The most effective and widely used strategy is to employ a significant molar excess of the starting macrocycle, TACD (1,4,7,10-tetraazacyclododecane), relative to the benzylating agent (e.g., benzyl bromide). This stoichiometric imbalance statistically favors the mono-substitution product over di-, tri-, and tetra-substituted derivatives. Unreacted TACD can typically be recovered and recycled.
Q2: What are the main byproducts in this synthesis, and how do they affect the yield?
A2: The primary byproducts are poly-benzylated TACD derivatives (di-, tri-, and tetra-N-benzyl TACD). The formation of these byproducts directly reduces the yield of the desired mono-substituted product. Over-alkylation becomes more significant if the molar ratio of TACD to the benzylating agent is too low.
Q3: How is this compound typically purified?
A3: Purification is almost universally achieved using column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol in chloroform or dichloromethane, is used to separate the mono-benzylated product from unreacted TACD and poly-benzylated byproducts.
Q4: What analytical techniques are used to confirm the purity of the final product?
A4: Purity is typically confirmed by a combination of techniques. High-Performance Liquid Chromatography (HPLC) with UV detection (at approximately 254 nm for the benzyl group) is used to assess the percentage purity. Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), often using electrospray ionization (ESI-MS). Elemental analysis can also be performed to ensure the correct elemental composition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Ineffective Alkylation: The benzylating agent may be old or degraded. The base used may be too weak or not sufficiently soluble in the reaction solvent. 2. Reaction Temperature Too Low: The reaction may be too slow at the temperature used. 3. Incorrect Stoichiometry: An insufficient excess of TACD will lead to a mixture of products with low recovery of the mono-substituted compound. | 1. Use a fresh, high-purity benzylating agent and a suitable base (e.g., a strong, non-nucleophilic base). 2. Consider moderately increasing the reaction temperature, while monitoring for byproduct formation. 3. Ensure a significant molar excess of TACD is used (e.g., 4 equivalents or more relative to the benzylating agent). |
| High Percentage of Poly-Benzylated Byproducts | 1. Insufficient Excess of TACD: The ratio of TACD to the benzylating agent is too low, increasing the probability of multiple alkylations on the same TACD molecule. 2. Reaction Time Too Long or Temperature Too High: Extended reaction times or elevated temperatures can promote further alkylation. | 1. Increase the molar excess of TACD to the benzylating agent. 2. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized. Avoid unnecessarily long reaction times or high temperatures. |
| Difficulty in Purifying the Product by Column Chromatography | 1. Poor Separation on Silica Gel: The chosen solvent system may not be optimal for separating the mono- and poly-benzylated products and unreacted TACD. 2. Product Streaking on the Column: The product may be interacting too strongly with the silica gel. | 1. Systematically screen different solvent systems with varying polarities. A shallow gradient elution can improve separation. 2. Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing of the amine products on the acidic silica gel. |
| Presence of Unreacted Starting Material in the Final Product | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Inefficient Purification: The chromatographic separation may not be adequate to completely remove the unreacted TACD. | 1. Increase the reaction time or temperature, while carefully monitoring for byproduct formation. 2. Optimize the column chromatography conditions, such as using a longer column, a shallower gradient, or a different stationary phase. |
Quantitative Data on Synthetic Routes
Two primary synthetic strategies for this compound are the direct alkylation of TACD and a multi-step approach involving tosyl protection and subsequent deprotection.
| Parameter | Route 1: Direct Benzylation | Route 2: Tosyl Protection Route |
| Starting Materials | 1,4,7,10-tetraazacyclododecane (TACD), Benzyl Bromide, Base (e.g., K₂CO₃) | Diethylenetriamine, p-toluenesulfonyl chloride, Benzylamine, Ethylene Glycol di-p-tosylate |
| Key Steps | Direct alkylation of TACD with benzyl bromide in the presence of a base. | 1. Synthesis of a tosyl-protected linear amine. 2. Cyclization with a tosylated diether. 3. Deprotection of the tosyl groups. |
| Solvent(s) | Acetonitrile | Pyridine, Ethanol, Toluene |
| Typical Reaction Time | 24 - 48 hours | Multiple steps, several days in total |
| Purification Method | Column Chromatography | Column Chromatography and Recrystallization |
| Reported Yield | ~50-60% | ~30-40% (overall yield) |
| Advantages | Fewer steps, simpler procedure. | Can offer better control for certain substituted derivatives. |
| Disadvantages | Requires a large excess of TACD, potential for over-alkylation. | Multi-step, lower overall yield, uses protecting groups. |
Experimental Protocols
Route 1: Direct Benzylation of TACD
This protocol is adapted from established methods for the mono-N-alkylation of cyclen.
Materials:
-
1,4,7,10-tetraazacyclododecane (TACD)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of TACD (4.0 g, 23.2 mmol, 4.0 eq) in anhydrous acetonitrile (100 mL) is added anhydrous potassium carbonate (1.6 g, 11.6 mmol, 2.0 eq).
-
The mixture is stirred vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Benzyl bromide (0.7 mL, 5.8 mmol, 1.0 eq) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (100 mL) and water (100 mL). The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient eluent of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Fractions containing the desired product are combined and the solvent is removed to yield this compound as a colorless to pale yellow oil.
Route 2: Synthesis via Tosyl-Protected Intermediates
This route involves the synthesis of a linear protected amine followed by cyclization and deprotection. (This is a more complex, multi-step synthesis and is provided for informational purposes as an alternative strategy).
This route involves the initial protection of a linear triamine, followed by benzylation, cyclization, and a final deprotection step. The multi-step nature generally leads to a lower overall yield compared to the direct benzylation of pre-formed TACD.
Visualizations
Caption: Experimental workflow for the direct synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
Troubleshooting low purity in Mono-N-Benzyl TACD preparations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction mixture shows multiple spots on the TLC plate. What are the likely impurities?
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities alongside your desired product. For the mono-N-benzylation of TACD (also known as cyclen), the most common impurities are:
-
Unreacted TACD: This is a highly polar starting material and will typically have a very low Rf value, often remaining at the baseline.
-
Di-N-Benzyl TACD Isomers: Over-alkylation can lead to the formation of di-substituted products. The most common isomers are 1,4-dibenzyl- and 1,7-dibenzyl-TACD. These are less polar than the mono-substituted product and will have higher Rf values.
-
Unreacted Benzyl Bromide: If not fully consumed, this starting material will appear as a non-polar spot with a high Rf value.
-
Solvent Impurities: Impurities in the reaction solvent can also appear on the TLC plate.
To identify these spots, it is recommended to run co-spots on your TLC plate with the starting materials (TACD and benzyl bromide) if available.
Q2: How can I avoid the formation of di-N-benzyl TACD isomers?
The formation of di-substituted products is a common issue of over-alkylation. To favor mono-benzylation, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio or a slight excess of TACD relative to benzyl bromide.
-
Slow Addition: Add the benzyl bromide solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, reducing the likelihood of multiple benzylations on a single TACD molecule.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-substituted product.
-
Use of Protecting Groups: While more complex, protecting three of the four amine groups on the TACD macrocycle before benzylation ensures the formation of only the mono-N-benzyl product. Subsequent deprotection yields the desired compound with high purity.
Q3: My final product is a yellowish oil instead of a solid. How can I purify it?
This compound is sometimes obtained as a colorless to yellowish oil.[1] If the product is an oil and TLC analysis indicates the presence of impurities, column chromatography is the recommended purification method.
Q4: I am having trouble separating the mono- and di-substituted products by column chromatography. What can I do?
Separating closely related compounds like mono- and di-benzyl TACD can be challenging. Here are some tips to improve your column chromatography separation:
-
Optimize the Solvent System: A good starting point for the mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal ratio should be determined by TLC, aiming for a significant difference in the Rf values of the desired product and the impurities. A common eluent system is a gradient of chloroform/methanol.[2]
-
Use a Long Column: A longer column provides more surface area for the separation to occur.
-
Fine-Tune the Gradient: If using a gradient elution, a shallower gradient (a slower increase in the proportion of the polar solvent) can improve the resolution between closely eluting compounds.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a concentrated band. Overloading the column can lead to poor separation.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route I: Direct Benzylation with Protecting Groups | Route II: Benzylation of a Molybdenum Complex |
| Starting Material | 1,7-bis(p-toluenesulfonyl)diethylenetriamine | 1,4,7,10-tetraazacyclododecane (Cyclen) |
| Key Reagents | Benzyl bromide, K₂CO₃, Sodium amalgam | Mo(CO)₆, Benzyl bromide, HCl |
| Reaction Steps | 3 | 3 |
| Reported Yield | 80%[3] | Not explicitly stated for the final product in the reference |
| Advantages | High yield, good control over mono-substitution | Utilizes commercially available starting material |
| Disadvantages | Requires multi-step synthesis of the protected starting material | Involves handling of a toxic metal carbonyl complex |
Experimental Protocols
Key Experiment: Synthesis of this compound (Route I)
This protocol is adapted from the literature and involves the use of tosyl protecting groups to ensure mono-substitution.[3]
-
Synthesis of 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine:
-
To a solution of 1,7-bis(p-toluenesulfonyl)diethylenetriamine in a suitable solvent, add an excess of potassium carbonate (K₂CO₃).
-
Add benzyl bromide dropwise to the suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by filtering the solid and removing the solvent under reduced pressure. The crude product can be purified by crystallization.
-
-
Cyclization:
-
The purified product from the previous step is reacted with 1,5-bis(methylsulfonyloxy)-3-aza-3-(p-toluenesulfonylamido)pentane in an appropriate solvent to form the protected macrocycle.
-
-
Deprotection:
-
The tosyl groups are removed by reacting the protected macrocycle with sodium amalgam in a suitable solvent.
-
After the reaction is complete, the mercury is carefully separated, and the organic solution is worked up to yield this compound.
-
The final product is purified by column chromatography.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Purity in this compound Synthesis
Caption: A flowchart for troubleshooting low purity issues.
Diagram 2: Logical Relationship of Impurities in Mono-N-Benzylation of TACD
Caption: Formation pathways of desired product and byproduct.
References
Technical Support Center: Optimizing Metal Complexation with Mono-N-Benzyl TACD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mono-N-Benzyl TACD for metal complexation.
Troubleshooting Guide
This guide addresses common issues encountered during the complexation of metals with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield | Suboptimal pH of the reaction buffer. | Adjust the pH of the reaction buffer. For many divalent metals like Cu(II), a pH range of 5-7 is often effective. For Zr-89, a pH between 6.8 and 7.2 has been shown to be optimal for similar chelators.[1][2] |
| Incorrect reaction temperature. | While many TACN-based chelators complex efficiently at room temperature, gentle heating (e.g., 37°C) may improve kinetics for some metals. Avoid excessive heat which can degrade the complex. | |
| Presence of competing metal ions in reagents. | Use high-purity reagents and metal-free buffers to avoid contamination with competing metal ions. | |
| Low concentration of the chelator. | Increase the concentration of the this compound conjugate. | |
| Poor In Vitro Stability | Trans-chelation to other molecules in the medium (e.g., serum proteins). | Ensure complete complexation initially. The stability of TACN-based copper complexes in serum is generally high.[3][4][5] If instability is observed, re-evaluate the purification method post-complexation. |
| Dissociation of the metal ion. | For some radiometals, dissociation can lead to uptake in non-target tissues like the liver and kidneys.[3] While TACN derivatives generally form stable complexes, if in vivo instability is suspected, consider alternative chelators for the specific metal of interest. | |
| Difficulty in Purification | Unreacted chelator and metal-complex co-eluting. | Optimize the purification method. Size exclusion chromatography is often effective for separating the labeled conjugate from the free metal and smaller impurities. |
| Aggregation of the labeled product. | Adjust the buffer conditions (e.g., pH, ionic strength) during purification. | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from a consistent, high-quality source. Ensure proper storage of this compound and other critical reagents. |
| Inaccurate measurement of reactants. | Calibrate all measuring equipment regularly. Prepare fresh solutions of reactants before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for complexation with this compound?
A1: The optimal pH can vary depending on the metal ion. For copper-64, a slightly acidic to neutral pH (around 5.5 to 7.0) is generally recommended. For zirconium-89, a pH range of 6.8-7.2 has been found to be optimal for labeling with other chelators, and provides a good starting point.[1][2] It is advisable to perform small-scale experiments to determine the optimal pH for your specific metal and substrate.
Q2: What is the typical reaction time and temperature for metal complexation?
A2: Many TACN-based chelators, which are structurally related to this compound, can achieve high radiolabeling efficiency at room temperature within an hour.[3][6] Some protocols may benefit from gentle heating to 37°C to expedite the reaction.[4] Reaction times can range from 20 minutes to a few hours, depending on the specific metal and reactant concentrations.
Q3: How can I assess the stability of the metal complex?
A3: In vitro stability can be assessed by incubating the complex in human or rat serum at 37°C for various time points (e.g., 1, 24, 48 hours) and analyzing for any dissociation of the metal via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4][7] An EDTA challenge assay can also be performed to evaluate the kinetic inertness of the complex.[3]
Q4: What are some common metal ions complexed with TACD and its derivatives?
A4: TACD and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. In the context of medical imaging and therapy, they are frequently used with radioisotopes such as copper-64 (for PET imaging) and can be adapted for others like zirconium-89.[3][7][8] The parent TACN structure is also known to complex with other transition metals like cobalt(II).[9]
Q5: Is it necessary to remove the benzyl group from this compound before complexation?
A5: No, the benzyl group is typically a protecting group for one of the amine functionalities during synthesis. For its use as a chelator, the benzyl group is usually removed to allow the nitrogen to participate in metal coordination. This is often achieved through catalytic hydrogenolysis.
Experimental Protocols
General Protocol for Radiolabeling with Copper-64
This protocol is a general guideline based on methods for similar TACN-based chelators.[3][6]
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound conjugate in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6.0).
-
Obtain a solution of 64CuCl2 in a compatible buffer.
-
-
Radiolabeling Reaction:
-
To a microcentrifuge tube, add the this compound conjugate solution.
-
Add the 64CuCl2 solution. The molar ratio of chelator to metal should be optimized, but a molar excess of the chelator is often used initially.
-
Adjust the final volume with the reaction buffer.
-
Incubate at room temperature for 20-60 minutes. Gentle heating to 37°C can be applied if needed.
-
-
Quality Control:
-
Determine the radiochemical yield using instant thin-layer chromatography (iTLC) or radio-HPLC.
-
-
Purification (if necessary):
-
If unreacted 64Cu is present, purify the labeled conjugate using a size-exclusion column.
-
Serum Stability Assay
-
Incubation:
-
Add the purified 64Cu-labeled this compound conjugate to human or rat serum.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 1, 24, 48 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the aliquot by iTLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.
-
Visualizations
Caption: Workflow for metal complexation with this compound.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising bifunctional chelators for copper 64-PET imaging: practical (64)Cu radiolabeling and high in vitro and in vivo complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Chelating Agents for Zirconium-89-Positron Emission Tomography (PET) Imaging: Synthesis, DFT Calculation, Radiolabeling, and In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Chelating Agents for Zirconium-89-Positron Emission Tomography (PET) Imaging: Synthesis, DFT Calculation, Radiolabeling, and In Vitro and In Vivo Complex Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Technical Support Center: Purification of Mono-N-Benzyl TACD Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Mono-N-Benzyl 1,5,9-triazacyclododecane (TACD) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of Mono-N-Benzyl TACD derivatives?
The main challenge is the separation of the desired mono-benzylated product from unreacted 1,5,9-triazacyclododecane (TACD) and over-benzylated byproducts, such as di- and tri-N-benzyl TACD. These compounds have very similar polarities, making their separation by standard chromatographic techniques difficult. Additionally, as polyamines, these compounds can exhibit poor peak shape (tailing) on silica gel chromatography.
Q2: How can I minimize the formation of poly-benzylated byproducts during the synthesis?
To favor mono-benzylation and reduce the formation of poly-benzylated derivatives, a significant molar excess of the starting TACD macrocycle relative to the benzylating agent (e.g., benzyl bromide) should be used. A common strategy is to use a 4:1 molar ratio of TACD to the alkyl halide.[1] While this results in a lower conversion of the TACD, it significantly improves the selectivity for the mono-benzylated product.
Q3: What is the recommended method for purifying this compound?
The most common and effective method for purifying this compound is column chromatography on silica gel. A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity.
Q4: My compound is showing significant tailing during silica gel column chromatography. What can I do to improve the peak shape?
Tailing is a common issue when chromatographing basic compounds like polyamines on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the mobile phase. A typical mobile phase might consist of a mixture of dichloromethane and methanol, with 0.1-1% triethylamine or ammonia added.
Q5: Are there any alternative purification methods to column chromatography?
While less common, fractional recrystallization of metal complexes can be an effective purification strategy. This involves forming a metal complex (e.g., with nickel(II) nitrate) of the mixture of benzylated TACD derivatives, followed by fractional crystallization. The purified metal complex of the this compound can then be treated with a strong chelating agent like EDTA to remove the metal ion.
Troubleshooting Guides
Problem 1: Low yield of this compound and a high proportion of poly-benzylated byproducts.
| Possible Cause | Suggested Solution |
| Incorrect stoichiometry of reactants. | Use a significant molar excess of TACD to the benzylating agent (e.g., 4:1 ratio).[1] |
| Reaction temperature is too high, or the reaction time is too long. | Monitor the reaction closely by TLC or HPLC. Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations. |
| The reactivity of the benzylating agent is too high. | Consider using a less reactive benzylating agent, such as benzyl chloride instead of benzyl bromide. |
Problem 2: Poor separation of this compound from byproducts by column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Start with a shallow gradient and increase the polarity very slowly. A common solvent system is a gradient of methanol in dichloromethane or chloroform. |
| Co-elution of products. | If the polarity difference is too small for effective separation on silica gel, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. A general rule is to load no more than 1-5% of the column's stationary phase weight. |
Problem 3: The purified this compound is not pure enough for the next step.
| Possible Cause | Suggested Solution | | Incomplete separation during the first purification step. | Repeat the column chromatography with a shallower gradient. Alternatively, consider a second purification step using a different technique, such as preparative HPLC or fractional crystallization of a metal complex. | | Presence of non-UV active impurities. | Use a different visualization technique for TLC, such as staining with potassium permanganate or iodine, to detect impurities that are not visible under UV light. | | Contamination from the work-up procedure. | Ensure all glassware is clean and that solvents used for extraction and washing are of high purity. |
Experimental Protocols
Selective Mono-N-Benzylation of TACD
This protocol is a general guideline for the selective synthesis of this compound.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5,9-triazacyclododecane (TACD) (4.0 equivalents) in a suitable anhydrous solvent such as acetonitrile or DMF.
-
Addition of Reagents: To the stirred solution, add a base such as potassium carbonate (K₂CO₃) (2.0 equivalents). Slowly add the benzylating agent (e.g., benzyl bromide or benzyl chloride) (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. The unreacted TACD can be largely removed by an aqueous extraction.[1] Dissolve the residue in an organic solvent like dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 100% dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A typical gradient would be from 0% to 10% methanol in dichloromethane, with 0.5% triethylamine added to both solvents to prevent tailing.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Synthetic pathway for this compound and potential over-benzylation byproducts.
References
How to prevent di- or tri-benzylation of TACD during synthesis.
Welcome to the technical support center for the synthesis of mono-benzylated TACD (1-benzyl-1,5,9-triazacyclododecane). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the synthesis, specifically the prevention of di- and tri-benzylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of mono-benzylated TACD?
The main challenge in the benzylation of TACD (cis,cis-1,3,5-triaminocyclohexane) is controlling the degree of substitution. TACD possesses three secondary amine functionalities. The initial mono-benzylated product is often more nucleophilic than the starting TACD, making it susceptible to further benzylation and leading to the formation of di- and tri-benzylated byproducts. This over-alkylation results in a mixture of products that can be difficult to separate.[1][2][3]
Q2: How does stoichiometry affect the selective mono-benzylation of TACD?
Stoichiometry plays a crucial role in controlling the selectivity of the benzylation reaction. Using a large excess of TACD relative to the benzylating agent (e.g., benzyl bromide) can significantly favor the formation of the mono-benzylated product. By increasing the probability of the benzylating agent reacting with an unreacted TACD molecule, the formation of di- and tri-benzylated products can be minimized. Conversely, using an excess of the benzylating agent will drive the reaction towards polysubstitution.
Q3: Can the choice of solvent and base influence the reaction's selectivity?
Yes, the choice of solvent and base can significantly impact the selectivity of N-benzylation.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar aprotic solvents are often preferred as they can slow down the reaction, allowing for better control. In some cases, ionic liquids have been used to improve the selectivity of N-alkylation of primary amines.[2]
-
Base: The choice of base is critical for deprotonating the amine and facilitating the reaction. A bulky, non-nucleophilic base can be advantageous as it is less likely to interfere with the reaction. The concentration of the base should also be carefully controlled.
Troubleshooting Guide: Preventing Di- and Tri-benzylation of TACD
This guide addresses specific issues you might encounter during the synthesis of mono-benzylated TACD.
| Problem | Potential Cause | Recommended Solution |
| Low yield of mono-benzylated TACD and significant formation of di- and tri-benzylated byproducts. | Incorrect stoichiometry of reactants. | Use a significant excess of TACD relative to the benzylating agent. A starting point could be a TACD to benzylating agent molar ratio of 3:1 or higher. |
| Reaction temperature is too high, leading to increased reactivity and over-alkylation. | Perform the reaction at a lower temperature. Start at room temperature or below and monitor the reaction progress closely. | |
| The chosen base is too reactive or is used in excess. | Employ a milder, non-nucleophilic base such as potassium carbonate or a hindered organic base. Use only a slight excess of the base (e.g., 1.1 equivalents relative to the benzylating agent). | |
| Reaction is very slow, with low conversion of starting material. | The reaction temperature is too low. | Gradually increase the temperature while monitoring the product distribution by a suitable analytical method (e.g., TLC, LC-MS). |
| The chosen solvent is not optimal. | Experiment with different aprotic solvents of varying polarity, such as acetonitrile, THF, or DMF. | |
| Difficulty in separating mono-benzylated TACD from di- and tri-benzylated byproducts. | The polarity of the products is very similar. | Utilize column chromatography with a high-resolution silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. Benzoylated polyamines have been successfully separated using chromatographic methods.[4] |
| The products are not easily visualized on TLC. | Use a staining agent such as ninhydrin (for unreacted TACD) or a potassium permanganate solution to visualize the spots on the TLC plate. |
Experimental Protocols
Protocol 1: Selective Mono-benzylation of TACD using Stoichiometric Control
This protocol aims to achieve selective mono-benzylation by using an excess of the starting amine.
Materials:
-
cis,cis-1,3,5-triaminocyclohexane (TACD)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve TACD (3.0 equivalents) in anhydrous acetonitrile.
-
Add potassium carbonate (1.1 equivalents relative to benzyl bromide).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise over 1-2 hours with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the mono-, di-, and tri-benzylated products.
Protocol 2: Purification of Mono-benzylated TACD by Column Chromatography
Materials:
-
Crude reaction mixture containing mono-, di-, and tri-benzylated TACD
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Thin Layer Chromatography (TLC) plates
-
Potassium permanganate stain
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
Adsorb the crude mixture onto a small amount of silica gel and dry it.
-
Load the dried silica gel onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate.
-
Collect fractions and monitor them by TLC. Visualize the spots using a potassium permanganate stain.
-
Combine the fractions containing the pure mono-benzylated TACD and concentrate them under reduced pressure to obtain the purified product.
Data Presentation
The following table summarizes hypothetical results from experiments testing different reaction conditions to illustrate their impact on product distribution.
| Entry | TACD:BnBr Ratio | Base | Solvent | Temperature (°C) | Mono-Bn-TACD (%) | Di-Bn-TACD (%) | Tri-Bn-TACD (%) |
| 1 | 1:1 | K₂CO₃ | CH₃CN | 25 | 45 | 35 | 15 |
| 2 | 3:1 | K₂CO₃ | CH₃CN | 25 | 75 | 15 | 5 |
| 3 | 5:1 | K₂CO₃ | CH₃CN | 25 | 85 | 8 | 2 |
| 4 | 3:1 | Et₃N | CH₃CN | 25 | 60 | 25 | 10 |
| 5 | 3:1 | K₂CO₃ | THF | 25 | 70 | 20 | 5 |
| 6 | 3:1 | K₂CO₃ | CH₃CN | 0 -> 25 | 80 | 12 | 3 |
Note: These are illustrative data and actual results may vary.
Visualizations
Caption: Reaction pathway for the benzylation of TACD.
Caption: Troubleshooting workflow for preventing over-benzylation.
Caption: Key strategies for achieving mono-benzylated TACD.
References
Stability issues of Mono-N-Benzyl TACD complexes in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Mono-N-Benzyl TACD (a derivative of tacrolimus) complexes in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the following guidance is based on the well-documented stability profile of its parent compound, tacrolimus, and general chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
The stability of tacrolimus and its derivatives in aqueous solutions is primarily influenced by several factors:
-
pH: Tacrolimus is susceptible to degradation in both acidic and alkaline conditions.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation, leading to the formation of isomers and other degradation products.[3]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1][3]
-
Oxidation: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Solubility: Tacrolimus and its derivatives are poorly soluble in water, which can lead to precipitation and affect bioavailability and stability.[3][4]
Q2: What are the expected degradation products of this compound?
Based on studies of tacrolimus, potential degradation products could include epimers (isomers) and products of hydrolysis.[1][2][3] The presence of the N-benzyl group may also lead to specific degradation pathways involving this functional group, although further studies are needed to confirm this.
Q3: What is the recommended pH range for preparing aqueous solutions of this compound?
To minimize degradation, it is advisable to prepare aqueous solutions in a mildly acidic to neutral pH range. For tacrolimus, a pH of 5 has been shown to improve stability.[3] It is recommended to perform pH stability studies for this compound to determine the optimal pH for your specific application.
Q4: How should I store my aqueous solutions of this compound?
Aqueous solutions should be protected from light and stored at refrigerated temperatures (2-8 °C) to minimize thermal degradation and photodegradation. For long-term storage, consider storing aliquots at -20 °C or below. However, freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpectedly low concentration of this compound in my solution. | 1. Degradation: The compound may have degraded due to improper pH, temperature, or light exposure. 2. Precipitation: Due to low aqueous solubility, the compound may have precipitated out of solution. 3. Adsorption: The compound may have adsorbed to the surface of the storage container. | 1. Review preparation and storage conditions: Ensure the pH is in the optimal range and that the solution has been protected from light and high temperatures. 2. Check for precipitate: Visually inspect the solution for any solid material. If present, try sonicating the solution or adding a co-solvent. For future preparations, consider using a formulation strategy to enhance solubility. 3. Use low-adsorption containers: Employ polypropylene or other low-binding tubes and vials for storage. |
| Appearance of unknown peaks in my HPLC chromatogram. | 1. Degradation Products: These peaks likely represent degradation products of this compound. 2. Contamination: The sample or solvent may be contaminated. | 1. Perform forced degradation studies: Subject a sample of this compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products and identify their retention times. 2. Run a blank: Analyze the solvent and any other solution components without the active compound to rule out contamination. |
| Variability in experimental results between batches of solutions. | 1. Inconsistent preparation: Minor variations in pH, solvent composition, or handling during preparation can lead to different stability profiles. 2. Inconsistent storage: Differences in storage temperature or light exposure between batches can cause variability. | 1. Standardize the protocol: Ensure that the solution preparation protocol is detailed and followed precisely for every batch. 2. Maintain consistent storage conditions: Store all batches under the same protected and refrigerated conditions. |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound in Aqueous Solution
Objective: To determine the stability of this compound in an aqueous solution under specific conditions (e.g., pH, temperature, light exposure) over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer solution (e.g., phosphate or citrate buffer) adjusted to the desired pH
-
HPLC system with a UV detector
-
C18 HPLC column
-
Calibrated analytical balance
-
pH meter
-
Temperature-controlled incubator/chamber
-
Photostability chamber
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Prepare the aqueous test solution by diluting the stock solution with the desired buffer to the final target concentration. Ensure the final concentration of the organic solvent is low enough to not significantly alter the aqueous environment.
-
Measure and record the initial pH of the solution.
-
-
Stability Study Setup:
-
Divide the test solution into multiple aliquots in appropriate light-protected containers.
-
For Thermal Stability: Place aliquots in incubators at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
For Photostability: Expose aliquots to a controlled light source in a photostability chamber, alongside a dark control stored at the same temperature.
-
For pH Stability: Prepare solutions at different pH values and store them under identical temperature and light conditions.
-
-
Time Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw an aliquot from each condition.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for tacrolimus and its derivatives. An example gradient could be starting with 70:30 acetonitrile:water and adjusting as needed for optimal separation.
-
Column: A C18 column is typically suitable.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Inject the samples from each time point into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial (time 0) concentration.
-
Identify and quantify any major degradation peaks that appear.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for stability testing.
References
Side product formation in Mono-N-Benzyl TACD reactions and how to avoid them.
Welcome to the technical support center for Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot side product formation and optimize reaction conditions.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the mono-N-benzylation of TACD (also known as cyclen).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a this compound reaction?
The primary side products are over-alkylated species, including di-N-benzyl-TACD, tri-N-benzyl-TACD, and tetra-N-benzyl-TACD. The formation of these products is due to the high reactivity of the secondary amine groups on the TACD macrocycle, which can compete with the starting material for the benzylating agent.
Q2: How can I minimize the formation of these over-alkylated side products?
There are two main strategies to enhance the selectivity for the mono-N-benzyl product:
-
Stoichiometric Control (Direct Benzylation): This approach involves using a large excess of the TACD starting material relative to the benzylating agent (e.g., benzyl bromide). A common molar ratio is 4:1 of TACD to benzyl halide.[1] The unreacted TACD can be recovered and reused.
-
Use of Protecting Groups: This multi-step approach provides greater control and higher yields of the mono-substituted product. It involves protecting three of the four amine groups of TACD, followed by benzylation of the remaining free amine, and then deprotection. A common protecting group for this purpose is the tosyl (Ts) group.
Q3: I tried the direct benzylation with excess TACD, but I am still getting significant amounts of di-benzyl TACD. What can I do?
-
Check your stoichiometry: Ensure you are using at least a four-fold excess of TACD.
-
Slow Addition: Add the benzylating agent (e.g., benzyl bromide) dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile, which favors reaction with the more abundant TACD.
-
Solvent and Base: Use a suitable solvent like acetonitrile or DMF and a non-nucleophilic base such as potassium carbonate to neutralize the acid formed during the reaction.
Q4: Can you provide a more detailed protocol for the direct mono-N-benzylation of TACD?
Certainly. Below is a general protocol for the direct synthesis of this compound.
Experimental Protocol: Direct Mono-N-Benzylation of TACD
Materials:
-
1,4,7,10-Tetraazacyclododecane (TACD, cyclen)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Chloroform (CHCl₃) and Methanol (MeOH) for elution
Procedure:
-
Dissolve 1,4,7,10-tetraazacyclododecane (4.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl bromide (1.0 eq) in anhydrous acetonitrile dropwise over a period of 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the solid potassium carbonate and salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product mixture.
-
Purify the crude product by column chromatography on silica gel using a chloroform/methanol gradient to separate the this compound from unreacted TACD and poly-benzylated side products.[2]
Q5: What is the best way to purify this compound from the reaction mixture?
Column chromatography on silica gel is the most effective method for purification.[2] A typical solvent system is a gradient of methanol in chloroform. The less polar, over-benzylated products will elute first, followed by the desired this compound, and finally the highly polar, unreacted TACD. The exact gradient will depend on the specific side products and may require some optimization. Purity can be confirmed by HPLC with UV detection at λ = 254 nm.[2]
Q6: How can I identify the desired product and the side products using NMR?
¹H NMR spectroscopy is a powerful tool for identifying the products. For this compound, you will typically see characteristic signals for the benzyl group protons (aromatic protons around δ 7.3 ppm and the benzylic CH₂ protons) and the protons of the macrocyclic backbone. Over-benzylated products will show a higher integration of the benzyl proton signals relative to the macrocycle protons.
Data Summary
The following table summarizes the expected products in a this compound reaction.
| Compound | Structure | General Elution Order (Normal Phase Chromatography) | Key ¹H NMR Features |
| Tetra-N-Benzyl TACD | Four benzyl groups | 1 (Least Polar) | High ratio of benzyl to macrocycle proton signals. |
| Tri-N-Benzyl TACD | Three benzyl groups | 2 | |
| Di-N-Benzyl TACD | Two benzyl groups | 3 | |
| This compound | One benzyl group | 4 (Desired Product) | Aromatic protons (~7.3 ppm), Benzylic CH₂ protons, Macrocycle protons. |
| TACD (Cyclen) | No benzyl groups | 5 (Most Polar) | Only macrocycle proton signals. |
Visual Guides
Diagram 1: Reaction Pathway and Side Product Formation
This diagram illustrates the reaction of TACD with a benzylating agent, leading to the desired mono-benzylated product and the over-alkylated side products.
References
Technical Support Center: Optimization of Debenzylation Conditions for Tacrine (TACD) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the debenzylation of tacrine (9-amino-1,2,3,4-tetrahydroacridine) derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the N-debenzylation of tacrine derivatives, a crucial step in the synthesis of new therapeutic agents.
Question: My debenzylation reaction is very slow or incomplete. What are the possible causes and solutions?
Answer:
Several factors can lead to a sluggish or incomplete debenzylation reaction. Here's a breakdown of potential causes and how to address them:
-
Catalyst Activity: The palladium catalyst (e.g., Pd/C) may be old, of poor quality, or have reduced activity.
-
Solution: Use fresh, high-quality catalyst from a reputable supplier. Consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active for N-debenzylation.
-
-
Catalyst Poisoning: The catalyst can be poisoned by various functional groups or impurities. Sulfur-containing compounds are notorious catalyst poisons. The product amine itself can also inhibit the catalyst.
-
Solution: Ensure all starting materials and solvents are pure and free of sulfur-containing impurities. If the product is suspected of poisoning the catalyst, consider adding a mild acid (e.g., acetic acid) to protonate the amine and reduce its coordination to the palladium surface.[1]
-
-
Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be depleted or not efficient enough.
-
Solution: Increase the equivalents of the hydrogen donor. When using formic acid, a larger amount of palladium catalyst may be required.[2]
-
-
Steric Hindrance: Bulky substituents near the N-benzyl group can hinder its access to the catalyst surface.
-
Solution: Increase the reaction temperature and/or pressure (for hydrogenolysis). Alternatively, consider a chemical debenzylation method that does not rely on a heterogeneous catalyst.
-
-
Inadequate Mixing: Poor stirring can lead to inefficient contact between the substrate, catalyst, and hydrogen source.
-
Solution: Ensure vigorous stirring throughout the reaction.
-
Question: I am observing significant side product formation. What are common side reactions and how can I minimize them?
Answer:
Side reactions during debenzylation can be problematic. Here are some common issues and mitigation strategies:
-
Over-reduction: Other functional groups in your molecule, such as alkenes, alkynes, or other aromatic rings, may be reduced under the reaction conditions.
-
Solution: Catalytic transfer hydrogenation is often milder and more selective than high-pressure hydrogenolysis.[2] Carefully screen reaction conditions (catalyst, hydrogen source, temperature) to find a window where the benzyl group is cleaved selectively.
-
-
N-Alkylation: If using an alcohol as a solvent (e.g., methanol), the catalyst can sometimes promote N-alkylation of the debenzylated amine with the solvent.
-
Solution: Switch to a non-alcoholic solvent like ethyl acetate or THF.
-
-
Ring Opening or Rearrangement: Aggressive reaction conditions (e.g., strong acids, high temperatures) can lead to the degradation of the tacrine core.
-
Solution: Use milder conditions. Catalytic transfer hydrogenation under neutral conditions is a good starting point.
-
Question: My catalyst seems to have gone bad. How can I test for catalyst activity and what are the best storage practices?
Answer:
Yes, palladium catalysts can lose activity over time.
-
Testing Activity: A simple way to test your catalyst is to run a small-scale reaction on a simple, known substrate (e.g., benzylamine) under standard conditions and compare the reaction time and yield to expected values.
-
Storage: Palladium on carbon can be pyrophoric, especially when dry and in the presence of methanol. It's best to store it under an inert atmosphere (e.g., nitrogen or argon) and away from volatile sulfur-containing compounds. While many commercial Pd/C catalysts contain water to reduce pyrophoricity, always handle with care.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for debenzylating TACD derivatives?
A1: The two most prevalent methods are:
-
Catalytic Hydrogenolysis: This involves reacting the N-benzyl tacrine derivative with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in solution, such as ammonium formate, formic acid, or cyclohexene, with a palladium catalyst. CTH is often preferred as it does not require specialized high-pressure hydrogenation equipment and can be more selective.[2]
Q2: How do I choose between catalytic hydrogenolysis and catalytic transfer hydrogenation?
A2:
-
Choose Catalytic Hydrogenolysis when: You have access to a hydrogenation apparatus and your molecule is stable to higher pressures and temperatures. It can sometimes be faster for less reactive substrates.
-
Choose Catalytic Transfer Hydrogenation when: You need milder reaction conditions, want to avoid high-pressure setups, or have other reducible functional groups in your molecule that you wish to preserve.
Q3: What are some alternative debenzylation methods if catalytic approaches fail?
A3: If catalytic methods are unsuccessful, you can explore chemical debenzylation methods. Some options include:
-
Acid-mediated debenzylation: Strong acids like HBr or trifluoroacetic acid (TFA) can cleave the N-benzyl group, though this can be harsh on the substrate.[1]
-
Oxidative debenzylation: Reagents like ceric ammonium nitrate (CAN) can be used for chemoselective debenzylation of N-benzyl tertiary amines.[3]
-
Base-promoted debenzylation: For certain heterocyclic systems, potassium tert-butoxide in DMSO with oxygen has been shown to be effective.
Q4: Can I use the same conditions for different TACD derivatives?
A4: Not necessarily. The optimal debenzylation conditions are often substrate-specific. The electronic and steric properties of the substituents on the tacrine core and the benzyl group can significantly influence the reaction rate and outcome. It is always recommended to perform small-scale optimization experiments for each new derivative.
Data Presentation
The following table summarizes typical conditions and outcomes for the debenzylation of various N-benzyl amines, which can serve as a starting point for optimizing the debenzylation of TACD derivatives.
| Entry | Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Benzylaniline | 10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%) | H₂ (balloon) | MeOH | RT | 0.75 | >99 | [3] |
| 2 | N,N-Dibenzylaniline | 10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%) | H₂ (balloon) | MeOH | RT | 0.75 | >99 | [3] |
| 3 | N-Benzylpiperidine | 10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%) | H₂ (balloon) | MeOH | RT | 2 | >99 | [3] |
| 4 | N-Benzyl-3-phenylpropan-1-amine | 10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%) | H₂ (balloon) | MeOH | RT | 2 | >99 | [3] |
| 5 | N-Benzyl-2-phenylethan-1-amine | 10% Pd/C | Ammonium Formate | MeOH | Reflux | 0.17 | 90 | General procedure based on similar substrates |
| 6 | N-Benzyl-3-aminopropan-1-ol | 10% Pd/C | Ammonium Formate | MeOH | Reflux | 0.17 | 95 | General procedure based on similar substrates |
Experimental Protocols
Detailed Methodology for Catalytic Transfer Hydrogenation of an N-Benzyl Tacrine Derivative
This protocol provides a general procedure for the debenzylation of an N-benzyl tacrine derivative using ammonium formate as the hydrogen donor.
Materials:
-
N-benzyl tacrine derivative
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate
-
Methanol (MeOH), HPLC grade
-
Celite®
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware
-
Magnetic stirrer/hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-benzyl tacrine derivative (1.0 eq).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (typically 10-20 wt% of the substrate).
-
Solvent Addition: Add methanol to dissolve/suspend the starting material (concentration is typically in the range of 0.1-0.5 M).
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (4-5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol and then ethyl acetate.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as needed.
Visualizations
Caption: Troubleshooting workflow for optimizing debenzylation reactions.
Caption: Overview of debenzylation methods for TACD derivatives.
References
Technical Support Center: Enhancing Solubility of Mono-N-Benzyl TACD Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Mono-N-Benzyl TACD (1-benzyl-1,5,9-triazacyclododecane) metal complexes.
Troubleshooting Guide: Addressing Poor Solubility
Researchers may encounter solubility challenges during the synthesis, purification, and formulation of this compound metal complexes. This guide provides a systematic approach to troubleshooting these issues.
Problem: My this compound metal complex has precipitated out of solution.
| Potential Cause | Suggested Solution |
| Solvent Polarity | The polarity of the solvent may not be suitable for the complex. Metal complexes often have different solubility profiles compared to their free ligands. |
| pH of the Solution | The charge state of the complex, and therefore its solubility, can be highly dependent on the pH of the solution. |
| Concentration | The concentration of the complex may have exceeded its solubility limit in the chosen solvent. |
| Temperature | Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation. |
| Counter-ion Effects | The nature of the counter-ion in the metal salt used for complexation can influence the overall solubility of the resulting complex. |
Problem: I am unable to achieve a desired concentration for my biological assay.
| Potential Cause | Suggested Solution |
| Intrinsic Low Solubility | The inherent chemical structure of the this compound metal complex may result in poor aqueous solubility. |
| Aggregation | The metal complexes may be aggregating in solution, which reduces the effective concentration of the monomeric species. |
| Impurities | The presence of insoluble impurities can hinder the dissolution of the complex. |
Frequently Asked Questions (FAQs)
Q1: Why are my this compound metal complexes poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound metal complexes often stems from a combination of factors. The benzyl group introduces a significant hydrophobic character to the molecule. While the TACD macrocycle itself has some polarity, the overall complex can be quite lipophilic, especially after coordinating with a metal ion which can neutralize charges and increase the overall size and rigidity of the molecule. This increased lipophilicity leads to unfavorable interactions with water molecules, resulting in low solubility.
Q2: What are the first steps I should take to improve the solubility of my complex?
A2: A good starting point is to screen a variety of pharmaceutically acceptable solvents and co-solvents.[1] Simple adjustments to the formulation, such as pH modification, can also have a significant impact. For ionizable complexes, adjusting the pH to ensure the compound is in its charged form can dramatically increase aqueous solubility.
Q3: Can I use co-solvents to improve solubility? If so, which ones are recommended?
A3: Yes, co-solvents are a widely used and effective technique to increase the solubility of nonpolar compounds.[1] By mixing a water-miscible organic solvent with water, you can reduce the overall polarity of the solvent system, making it more favorable for your complex to dissolve.[1] Commonly used co-solvents in pharmaceutical development include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), such as PEG 400[2]
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
It is advisable to start with a small-scale screening of different co-solvents and their concentrations to find the optimal system for your specific this compound metal complex.
Q4: How does pH modification affect the solubility of these metal complexes?
A4: The triazacyclododecane (TACD) macrocycle contains amine groups that can be protonated or deprotonated depending on the pH. The coordination of a metal ion will influence the pKa values of these amines. If the complex has residual basic sites, lowering the pH to protonate these sites will result in a cationic species, which will likely have a higher affinity for water and thus increased solubility. Conversely, if the complex has acidic protons, raising the pH to deprotonate them will result in an anionic species, which could also enhance aqueous solubility. A pH-solubility profile study is a crucial experiment to determine the optimal pH for solubilization.
Q5: Are there any other formulation strategies I can use to enhance solubility?
A5: Beyond co-solvents and pH adjustment, several other advanced formulation strategies can be employed:
-
Surfactants: These amphiphilic molecules can form micelles that encapsulate the hydrophobic metal complex, increasing its apparent solubility in aqueous media.[1][3] Examples include polysorbates (e.g., Tween® 80) and sodium lauryl sulfate (SLS).
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[2][4] They can form inclusion complexes with the hydrophobic parts of your metal complex, such as the benzyl group, effectively shielding it from the aqueous environment and increasing solubility.[2][4][5]
-
Lipid-based formulations: For highly lipophilic complexes, formulating them in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can be an effective approach, particularly for oral administration.[5]
Quantitative Data Summary
The following table summarizes the potential improvement in solubility that can be achieved using different techniques. The values are illustrative and the actual improvement will depend on the specific this compound metal complex and the experimental conditions.
| Solubilization Technique | Example Agent | Potential Fold Increase in Solubility | Notes |
| Co-solvency | 20% Ethanol in water | 10 - 100 | The increase is highly dependent on the co-solvent and its concentration. |
| pH Adjustment | pH 2 (for basic complexes) | > 1000 | Only applicable to ionizable complexes.[1] |
| Surfactants | 1% Tween® 80 | 50 - 500 | Effective above the critical micelle concentration (CMC). |
| Cyclodextrins | 10% Hydroxypropyl-β-cyclodextrin | 100 - 5000 | Dependent on the formation of a stable inclusion complex.[1] |
Experimental Protocols
Protocol 1: Screening of Co-solvents for Solubility Enhancement
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your this compound metal complex in a strong organic solvent where it is freely soluble (e.g., DMSO or methanol).
-
Co-solvent Preparation: Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v of ethanol in water).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the metal complex to each co-solvent solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved complex using a suitable analytical method (e.g., HPLC-UV, ICP-MS).
-
-
Data Analysis: Plot the measured solubility against the co-solvent concentration to determine the optimal co-solvent system.
Protocol 2: Determination of pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the this compound metal complex to each buffer solution.
-
Equilibrate the samples at a constant temperature with agitation for 24-48 hours.
-
Separate the solid and liquid phases by centrifugation.
-
Measure the concentration of the dissolved complex in the supernatant.
-
-
Data Analysis: Plot the logarithm of the solubility as a function of pH to visualize the pH-solubility profile and identify the pH of maximum solubility.
Visualizations
Caption: Experimental workflow for addressing poor solubility.
Caption: Decision tree for selecting a solubilization technique.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 4. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Scaling Up the Synthesis of Mono-N-Benzyl TACD for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenge is controlling the selectivity of the N-benzylation reaction. The parent macrocycle, 1,4,7,10-tetraazacyclododecane (TACD or cyclen), has four reactive secondary amine groups. Direct benzylation often leads to a mixture of mono-, di-, tri-, and even tetra-benzylated products, which are difficult to separate. On a larger scale, this issue is magnified, leading to low yields of the desired mono-substituted product and complex purification procedures.
Q2: What are the main synthetic strategies for producing this compound at scale?
A2: There are two primary strategies:
-
Direct Selective Benzylation: This approach involves the direct reaction of TACD with a benzylating agent. While seemingly straightforward, it is often difficult to control and can result in low yields of the desired product due to over-alkylation.[1]
-
Synthesis via a Protected Intermediate: A more robust and scalable method involves the use of a transient protecting group to facilitate mono-alkylation. A highly effective method proceeds via a cyclic guanidinium derivative, which ensures high selectivity and yield. Other multi-step routes involving the use of protecting groups like tosylates are also employed.
Q3: What level of purity is required for preclinical studies?
A3: For preclinical studies, this compound should be synthesized with high purity, typically >95%, to ensure that the observed biological and toxicological effects are attributable to the compound itself and not to impurities.[1] The purity is generally confirmed by HPLC and elemental analysis.[1]
Q4: What are the recommended analytical techniques for characterizing this compound and its impurities?
A4: A combination of techniques is essential for comprehensive characterization:
-
HPLC with UV detection (λ = 254 nm): To determine purity and quantify the product and byproducts.[1]
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the desired product ([M+H]⁺ at m/z 262) and identify any over-benzylated impurities.[1]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, with characteristic signals for the benzyl group (aromatic protons around δ 7.3 ppm and benzylic protons at δ 4.3 ppm) and the macrocyclic backbone.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Over-alkylation leading to di-, tri-, and tetra-benzylated byproducts. | • Stoichiometry Control: In direct benzylation, use a large excess of TACD relative to the benzylating agent. However, this is not cost-effective for scale-up. • Adopt a Selective Synthesis Route: Utilize the cyclic guanidinium intermediate method for high selectivity and yield. • Slow Addition: Add the benzylating agent slowly and at a controlled temperature to favor mono-substitution. |
| Difficult Purification | Co-elution of over-benzylated byproducts with the desired product during column chromatography. | • Optimize Chromatography: Use a shallow gradient of chloroform/methanol on silica gel.[1] • Consider Crystallization: If the product is a solid, attempt crystallization to remove impurities. This is a more scalable purification method. • Alternative Stationary Phases: For challenging separations, consider using alternative chromatography media like alumina or reverse-phase silica. |
| Presence of Unreacted TACD | Incomplete reaction. | • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC to ensure complete consumption of the limiting reagent. • Ensure Proper Stoichiometry: Accurately measure the amount of benzylating agent. |
| Inconsistent Results Between Batches | Variability in raw material quality, reaction conditions, or work-up procedures. | • Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all steps of the synthesis and purification. • Quality Control of Starting Materials: Ensure the purity and identity of TACD and the benzylating agent before starting the reaction. • Precise Control of Reaction Parameters: Use automated reactors for precise control of temperature, addition rates, and stirring speed. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Method | Key Features | Reported Yield | Selectivity | Scalability |
| Direct Benzylation | Simple, one-step reaction. | Highly variable, often low for mono-product. | Poor, mixture of products is common. | Challenging due to selectivity issues. |
| Via Cyclic Guanidinium Intermediate | Multi-step but highly selective. | High (>90% for the key steps). | Excellent for mono-alkylation. | Good, as it avoids complex purification. |
| Via N,N',N''-Tri-tosyl TACD | Multi-step involving protection and deprotection. | Good. | Excellent for mono-alkylation. | Feasible, but involves more steps. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclic Guanidinium Intermediate (Recommended for Scale-up)
This method is adapted from the principles of selective mono-alkylation of cyclen derivatives and offers high selectivity and yield, making it suitable for scaling up.
Step 1: Formation of the Cyclic Guanidinium Salt
-
To a solution of 1,4,7,10-tetraazacyclododecane (TACD) in an appropriate aprotic solvent (e.g., acetonitrile), add an equimolar amount of a guanidinylating agent (e.g., N,N'-di-Boc-N''-triflylguanidine) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the cyclic guanidinium salt intermediate can be isolated or used directly in the next step.
Step 2: N-Benzylation
-
To the solution containing the cyclic guanidinium salt, add a suitable base (e.g., potassium carbonate) and benzyl bromide (1.05 equivalents).
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the base.
-
Remove the solvent under reduced pressure.
Step 3: Hydrolysis of the Guanidinium Group
-
Dissolve the crude product from Step 2 in a suitable solvent system for hydrolysis (e.g., a mixture of an alcohol and aqueous acid or base).
-
Reflux the mixture for 12-24 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of chloroform/methanol.[1]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a colorless to yellowish oil.
Protocol 2: Direct Mono-N-Benzylation of TACD (For Reference)
Caution: This method is prone to over-alkylation and is not recommended for large-scale synthesis where high purity and yield are critical.
-
Dissolve a large excess of 1,4,7,10-tetraazacyclododecane (5-10 equivalents) in a suitable solvent such as acetonitrile or DMF.
-
Add a suitable base (e.g., potassium carbonate, 2-3 equivalents based on benzyl bromide).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of benzyl bromide (1 equivalent) in the same solvent dropwise over several hours.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS, paying close attention to the formation of di- and tri-benzylated byproducts.
-
Upon completion, filter the mixture to remove the base and evaporate the solvent.
-
The crude product will be a mixture of unreacted TACD, this compound, and over-benzylated products.
-
Purify the mixture using column chromatography on silica gel with a chloroform/methanol gradient. This purification will be challenging and may require multiple chromatographic steps.
Visualizations
References
Validation & Comparative
Characterization of Mono-N-Benzyl TACD-metal complexes by mass spectrometry.
An Objective Comparison of Mono-N-Benzyl TACD-Metal Complexes and Alternatives using Mass Spectrometry
For researchers and professionals in drug development and materials science, the precise characterization of metal complexes is paramount. This compound (1-benzyl-1,4,7,10-tetraazacyclododecane) is a versatile macrocyclic ligand that forms stable complexes with a variety of metal ions. Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful technique for elucidating the structure, stoichiometry, and stability of these complexes.[1] This guide provides an objective comparison of the mass spectrometric characterization of this compound-metal complexes with an alternative macrocyclic ligand, cyclen, supported by illustrative experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following tables present hypothetical, yet chemically plausible, ESI-MS data for copper(II) complexes of this compound and cyclen. This data is intended to illustrate the type of information that can be obtained from a typical mass spectrometry experiment.
Table 1: Illustrative ESI-MS Data for [Cu(this compound)]²⁺ Complex
| Ion Species | Calculated m/z | Observed m/z | Relative Abundance (%) | Interpretation |
| [Cu(C₁₇H₃₀N₄)]²⁺ | 217.58 | 217.6 | 100 | Molecular Ion |
| [Cu(C₁₇H₃₀N₄) + H]³⁺ | 145.39 | 145.4 | 15 | Protonated Molecular Ion |
| [C₁₇H₃₀N₄ + H]⁺ | 291.25 | 291.3 | 5 | Protonated Free Ligand |
| [Cu(C₁₀H₂₁N₄)]²⁺ | 157.07 | 157.1 | 25 | Fragment (Loss of Benzyl) |
Table 2: Illustrative ESI-MS Data for [Cu(Cyclen)]²⁺ Complex
| Ion Species | Calculated m/z | Observed m/z | Relative Abundance (%) | Interpretation |
| [Cu(C₈H₂₀N₄)]²⁺ | 117.55 | 117.6 | 100 | Molecular Ion |
| [Cu(C₈H₂₀N₄) + H]³⁺ | 78.70 | 78.7 | 20 | Protonated Molecular Ion |
| [C₈H₂₀N₄ + H]⁺ | 173.17 | 173.2 | 8 | Protonated Free Ligand |
| [Cu(C₆H₁₅N₃)]²⁺ | 94.54 | 94.5 | 10 | Fragment (Ring Cleavage) |
Experimental Protocols
A detailed methodology is crucial for obtaining reproducible and reliable mass spectrometry data.
Sample Preparation
-
Ligand Stock Solution: Prepare a 1 mM stock solution of this compound (MW: 290.45 g/mol ) in methanol.
-
Metal Salt Stock Solution: Prepare a 1 mM stock solution of copper(II) chloride (CuCl₂) in deionized water.
-
Complex Formation: Mix the ligand and metal salt solutions in a 1:1 molar ratio in a microcentrifuge tube. The final concentration of the complex will be 0.5 mM. Allow the solution to incubate at room temperature for 30 minutes to ensure complete complexation.
-
Sample for Analysis: Dilute the complex solution to a final concentration of 10 µM using a 50:50 (v/v) methanol:water solution.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument) is recommended.
-
Ionization Mode: Positive ion mode is typically used for the analysis of metal complexes.[2]
-
Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas (N₂) Pressure: 1.0 bar
-
Drying Gas (N₂) Flow Rate: 4.0 L/min
-
Drying Gas Temperature: 200 °C
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 100-1000
-
Acquisition Rate: 1 spectrum/second
-
-
Tandem MS (MS/MS) for Fragmentation Analysis: To induce fragmentation, the molecular ion of interest is isolated in the quadrupole and subjected to collision-induced dissociation (CID) with argon gas. The collision energy can be varied (e.g., 10-30 eV) to control the degree of fragmentation.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in the characterization of this compound-metal complexes.
Caption: Experimental workflow for mass spectrometric characterization.
Caption: Factors influencing mass spectrometric analysis of metal complexes.
Objective Comparison and Discussion
The choice of ligand significantly influences the properties of the resulting metal complex, and these differences are reflected in their mass spectra.
-
Molecular Ion Stability: this compound, with its larger and more flexible structure, may form complexes with slightly different stabilities compared to the more rigid cyclen. In ESI-MS, a more stable complex will typically yield a more intense molecular ion peak with less in-source fragmentation. The illustrative data shows a higher relative abundance of the molecular ion for both complexes, indicating high stability, which is characteristic of macrocyclic complexes.
-
Fragmentation Patterns: The fragmentation of metal complexes in the gas phase provides valuable structural information. For the this compound complex, a primary fragmentation pathway is the loss of the benzyl group, a common fragmentation for benzyl-containing compounds.[2] This would result in a characteristic neutral loss of 91 Da. In contrast, the cyclen complex, lacking such a readily cleavable substituent, would likely fragment through ring cleavage, which generally requires higher energy. The different fragmentation patterns serve as a fingerprint for the ligand structure.
-
Stoichiometry and Speciation: ESI-MS is highly effective in determining the stoichiometry of metal-ligand complexes.[1] The observation of the 2+ charge state for the copper complexes is consistent with the coordination of a neutral ligand to a Cu(II) ion. The presence of peaks corresponding to the free protonated ligand can provide insights into the complex's stability in solution.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of this compound-metal complexes. Through careful analysis of the molecular ion and its fragmentation patterns, researchers can confirm the identity, stoichiometry, and gain insights into the stability of these complexes. When compared to other macrocyclic ligands like cyclen, the unique structural features of this compound, such as the benzyl group, lead to distinct and informative fragmentation patterns. This allows for unambiguous characterization and provides a basis for understanding the structure-property relationships that are critical for applications in drug development and beyond.
References
A Comparative Analysis of DOTA and Mono-N-Benzyl TACD as Chelators for Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nuclear medicine, the choice of a suitable chelator is paramount to the successful development of radiopharmaceuticals. An ideal chelator must exhibit high thermodynamic stability and kinetic inertness to securely sequester a radiometal, ensuring its delivery to the target site while minimizing off-target radiation exposure. This guide provides a comparative analysis of two such chelators: the well-established 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and the less characterized Mono-N-Benzyl 1,4,7,10-tetraazacyclododecane (Mono-N-Benzyl TACD).
While DOTA has been extensively studied and is considered a gold standard for a variety of radiometals, comprehensive data on the performance of this compound as a chelator for radiopharmaceuticals is limited in publicly available literature. This guide, therefore, presents a detailed overview of DOTA's properties and performance, supported by experimental data, and provides a foundational understanding of TACD-based chelators to contextualize the potential of this compound.
DOTA: The Established Standard
DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a wide range of trivalent metal ions, including therapeutic and diagnostic radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).
Radiolabeling Performance of DOTA
The efficiency of radiolabeling with DOTA is influenced by several factors, including pH, temperature, and the concentration of the chelator.
| Radiometal | pH | Temperature (°C) | Time (min) | Radiolabeling Efficiency (%) | Reference |
| ⁶⁸Ga | 3.5 - 4.5 | 80 - 95 | 5 - 15 | > 95 | |
| ¹⁷⁷Lu | 4.0 - 5.0 | 90 - 100 | 15 - 30 | > 98 | |
| ⁹⁰Y | 4.5 - 5.5 | 80 - 90 | 20 - 40 | > 95 | |
| ⁶⁴Cu | 5.0 - 6.0 | 37 - 43 | 30 - 60 | > 90 | [1][2] |
Note: Radiolabeling conditions can vary depending on the specific targeting molecule conjugated to DOTA.
Stability of DOTA Complexes
The thermodynamic stability and kinetic inertness of DOTA complexes are critical for their in vivo performance. The rigid, pre-organized structure of the cyclen ring contributes to the high stability of these complexes.
| Radiometal | Stability Constant (log K) | In Vitro Serum Stability (24h) | In Vivo Stability | Reference |
| Ga³⁺ | 21.3 - 26.0 | > 95% | High | [3] |
| Lu³⁺ | 25.0 - 29.0 | > 98% | High | |
| Y³⁺ | 24.0 - 28.0 | > 98% | High | |
| Cu²⁺ | ~22 | Variable, can show some dissociation | Moderate to High | [1][4] |
Studies have shown that while ⁶⁴Cu-DOTA complexes can be formed, they may exhibit lower in vivo stability compared to other macrocyclic chelators like NOTA, leading to higher liver uptake[4].
Experimental Protocol: ⁶⁸Ga-DOTA Radiolabeling
A typical manual radiolabeling procedure for a DOTA-conjugated peptide with ⁶⁸Ga is as follows:
-
Preparation: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Add a sodium acetate or HEPES buffer to the ⁶⁸GaCl₃ solution to adjust the pH to approximately 4.0.
-
Reaction: Add the DOTA-conjugated peptide (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Heating: Heat the reaction mixture at 95°C for 10 minutes.
-
Quenching: Cool the reaction mixture and add a quenching solution (e.g., DTPA) to scavenge any free ⁶⁸Ga.
-
Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).
Below is a graphical representation of a typical experimental workflow for ⁶⁸Ga-radiolabeling of a DOTA-conjugated peptide.
This compound: An Emerging Chelator
This compound (1-benzyl-1,4,7,10-tetraazacyclododecane) is a derivative of the TACD macrocycle. Unlike DOTA, which has four carboxylate arms for metal coordination, TACD and its derivatives primarily utilize the nitrogen atoms of the macrocyclic ring. The benzyl group on one of the nitrogen atoms can influence the chelator's lipophilicity and coordination properties.
Potential Properties and Performance
Direct comparative experimental data for this compound against DOTA for radiolabeling is scarce. However, based on the general properties of TACD-based chelators, we can infer some potential characteristics:
-
Coordination Chemistry: TACD itself is a tetraamine macrocycle. For trivalent metals that prefer higher coordination numbers (e.g., 6-8), TACD alone may not provide sufficient stability. The coordination of radiometals with this compound would likely involve the nitrogen atoms of the macrocycle and potentially water molecules or counter-ions to complete the coordination sphere.
-
Radiolabeling Conditions: The lack of acidic carboxylate groups suggests that radiolabeling might be feasible at a different pH range compared to DOTA. The optimal conditions would need to be determined empirically.
-
Stability: The stability of metal complexes with simple TACD is generally lower than with DOTA for trivalent metals. The N-benzyl substitution might introduce steric hindrance that could affect complex formation and stability. Comprehensive studies are required to determine the stability constants and in vitro/in vivo stability of radiometal complexes with this compound.
Experimental Protocol for Evaluation
To thoroughly evaluate this compound as a chelator for a specific radiometal (e.g., ⁶⁸Ga), a systematic experimental approach is necessary.
-
Synthesis and Characterization: Synthesize and purify this compound and confirm its identity and purity using techniques like NMR and mass spectrometry.
-
Radiolabeling Optimization: Systematically vary the pH, temperature, reaction time, and chelator concentration to determine the optimal conditions for radiolabeling with the desired radiometal.
-
In Vitro Stability Studies: Assess the stability of the radiolabeled complex in human serum and in the presence of competing chelators (e.g., EDTA, transferrin) over time.
-
In Vivo Biodistribution: In an appropriate animal model, determine the biodistribution of the radiolabeled complex at various time points to assess its uptake in different organs and its clearance profile. This is crucial to evaluate its in vivo stability and targeting efficacy if conjugated to a biomolecule.
The logical workflow for evaluating a novel chelator like this compound is depicted in the following diagram.
Comparative Summary and Future Outlook
| Feature | DOTA | This compound (Predicted) |
| Structure | Macrocyclic with four carboxylate arms | Macrocyclic with one N-benzyl substituent |
| Coordination | Typically 8-coordinate | Likely 4-coordinate from the ring, requiring additional ligands |
| Radiometals | Wide range of trivalent metals (⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, etc.) | To be determined, may be suitable for different metal ions |
| Radiolabeling | Well-established protocols, often requires heating | Conditions need to be optimized |
| Stability | High thermodynamic and kinetic stability for many radiometals | Expected to be lower than DOTA for trivalent metals; requires experimental validation |
| In Vivo Performance | Well-characterized, generally low non-target uptake (except for some radiometals) | Unknown, biodistribution will depend on complex stability and lipophilicity |
| Data Availability | Extensive | Very limited |
References
- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Positron Emission Tomography Imaging of CD105 Expression with a 64Cu-Labeled Monoclonal Antibody: NOTA Is Superior to DOTA | PLOS One [journals.plos.org]
A Comparative Guide to HPLC Methods for Purity Analysis of Mono-N-Benzyl TACD
For Researchers, Scientists, and Drug Development Professionals
The purity of Mono-N-Benzyl TACD (1-benzyl-1,5,9-triazacyclododecane), a key intermediate in the synthesis of various functionalized macrocycles, is crucial for its intended applications, including as a precursor for radiopharmaceuticals and chemical sensors. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound. This guide provides a comparison of two robust Reverse-Phase HPLC (RP-HPLC) methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.
Introduction to Purity Analysis of this compound
This compound is synthesized via the selective benzylation of 1,5,9-triazacyclododecane (TACD). The primary impurities in this synthesis are the unreacted starting material (TACD) and the over-alkylated product, 1,5-dibenzyl-1,5,9-triazacyclododecane (Di-N-Benzyl TACD). Additionally, impurities from the raw materials, such as benzyl chloride, could also be present. A purity of over 95% is typically required for subsequent applications[1]. Given that this compound possesses a UV-active benzyl group, direct UV detection is a feasible and straightforward approach for HPLC analysis[1].
This guide compares two RP-HPLC methods:
-
Method A: Isocratic Elution with a Standard C18 Column. A common and widely available method suitable for routine purity checks.
-
Method B: Gradient Elution with a Phenyl-Hexyl Column. A method designed to provide enhanced resolution, particularly for separating structurally similar impurities.
Comparison of HPLC Methods
The performance of the two HPLC methods is summarized in the table below. The data represents typical results that can be expected for the analysis of a this compound sample containing small amounts of TACD and Di-N-Benzyl TACD as impurities.
| Parameter | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl |
| Column | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 15 minutes | 20 minutes |
| Typical Retention Time of this compound | ~ 7.5 min | ~ 12.8 min |
| Resolution (this compound / Di-N-Benzyl TACD) | > 2.0 | > 3.5 |
| Resolution (this compound / TACD) | > 5.0 | > 8.0 |
| Advantages | Simple, fast, common column | Higher resolution, better peak shape |
| Disadvantages | Potential for co-elution with closely related impurities | Longer run time, requires gradient pump |
Experimental Protocols
Detailed methodologies for both HPLC methods are provided below.
Method A: Isocratic Elution with a Standard C18 Column
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (5 µm particle size, 4.6 mm I.D. x 250 mm length)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
3. Mobile Phase Preparation:
-
Prepare a 60:40 (v/v) mixture of acetonitrile and water.
-
Add TFA to a final concentration of 0.1%. For example, add 1 mL of TFA to 1 L of the acetonitrile/water mixture.
-
Degas the mobile phase before use.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
Run Time: 15 minutes
Method B: Gradient Elution with a Phenyl-Hexyl Column
1. Instrumentation:
-
HPLC system with a gradient pump and a UV detector
-
Phenyl-Hexyl reverse-phase column (3.5 µm particle size, 4.6 mm I.D. x 150 mm length)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water. Add 1 mL of TFA to 1 L of HPLC grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. Add 1 mL of TFA to 1 L of HPLC grade acetonitrile.
-
Degas both mobile phases before use.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Run Time: 20 minutes
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 17.0 10 90 17.1 70 30 | 20.0 | 70 | 30 |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: General workflow for HPLC purity analysis.
Conclusion
Both presented HPLC methods are suitable for the purity analysis of this compound. Method A is a straightforward isocratic method ideal for routine quality control where speed and simplicity are important. Method B , with its gradient elution and phenyl-hexyl stationary phase, offers superior resolution and is recommended for method development, validation, and the analysis of samples with complex impurity profiles. The choice of method will depend on the specific requirements of the analysis, including the desired level of resolution, available instrumentation, and sample throughput needs.
References
A Comparative Guide to the Coordination Chemistry of TACD, TACN, and DOTA
For Researchers, Scientists, and Drug Development Professionals
The macrocyclic ligands 1,4,7-triazacyclononane (TACN), 1,4,7-triazacyclononane-1,4-diacetate (TACD), and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are cornerstone chelators in the field of coordination chemistry. Their unique structural features and remarkable ability to form stable and kinetically inert complexes with a variety of metal ions have made them indispensable in applications ranging from biomedical imaging and therapy to catalysis. This guide provides a detailed comparison of the coordination chemistry of these three important macrocycles, supported by experimental data and methodologies.
Structural Overview
The fundamental difference between these ligands lies in their macrocyclic framework and the nature of their pendant arms. TACN is a simple nine-membered triaza macrocycle, providing a tridentate coordination environment. TACD is a derivative of TACN, featuring two acetate arms on two of the nitrogen atoms, which adds carboxylate donor groups and increases its denticity. DOTA is a larger, twelve-membered tetraaza macrocycle with four acetate arms, offering a potentially octadentate coordination sphere.
Thermodynamic Stability
The thermodynamic stability of a metal complex is a measure of the strength of the metal-ligand bond at equilibrium and is quantified by the stability constant (log K). Higher log K values indicate greater stability. DOTA is renowned for forming exceptionally stable complexes with a wide range of metal ions, particularly lanthanides, which is a key reason for its widespread use in medical imaging contrast agents. TACN also forms stable complexes, and the introduction of acetate arms in TACD is expected to enhance its stability constants compared to the parent TACN macrocycle.
| Ligand | Metal Ion | log K | Reference |
| DOTA | Gd³⁺ | 22.1 - 26.21 | [1][2] |
| Ga³⁺ | 26.05 | [3] | |
| Cu²⁺ | 22.5 | [4] | |
| La³⁺ | 23.9 | [4] | |
| Sm³⁺ | 25.1 | [4] | |
| Ho³⁺ | 25.4 | [4] | |
| TACN | Cu²⁺ | 16.3 | [5] |
| Ni²⁺ | 16.2 | ||
| Zn²⁺ | 15.1 | ||
| TACD | Cu²⁺ | Not available | |
| Gd³⁺ | Not available |
Kinetic Inertness
Kinetic inertness refers to the rate at which a complex undergoes ligand exchange or dissociation. For in vivo applications, high kinetic inertness is crucial to prevent the release of potentially toxic free metal ions. Macrocyclic ligands like DOTA and TACN generally form more kinetically inert complexes compared to their linear counterparts due to the macrocyclic effect. DOTA complexes, in particular, exhibit remarkable kinetic inertness, which is a primary reason for their clinical success. The rigidity of the TACN macrocycle also contributes to the kinetic inertness of its complexes.
| Ligand | Metal Ion | Dissociation Half-life (t₁/₂) | Conditions | Reference |
| DOTA | Gd³⁺ | Extremely slow | Acidic solution | [2] |
| Ga³⁺ | ~12.2 days | pH 0 | [3] | |
| TACN | - | Generally inert | - | |
| TACD | - | Not available | - |
Table 2. Comparative Kinetic Inertness of Metal Complexes. Quantitative comparative data for TACD is limited.
Experimental Protocols
Synthesis of Metal Complexes
General Procedure for Synthesis of a TACN-Metal Complex (e.g., [Cu(TACN)Cl₂]):
-
Dissolve 1,4,7-triazacyclononane trihydrochloride (TACN·3HCl) in water.
-
Add a solution of the metal salt (e.g., CuCl₂·2H₂O) in water to the TACN solution.
-
Slowly add a base (e.g., NaOH solution) to the mixture with stirring to deprotonate the TACN and facilitate complexation.
-
The desired complex will precipitate out of solution.
-
Collect the solid product by filtration, wash with cold water and a suitable organic solvent (e.g., ethanol), and dry under vacuum.
General Procedure for Synthesis of a DOTA-Metal Complex (e.g., Gd-DOTA):
-
Dissolve DOTA in high-purity water.
-
Adjust the pH of the solution to a specific value (typically between 5 and 7) using a base (e.g., NaOH).
-
Add an aqueous solution of the metal salt (e.g., GdCl₃) to the DOTA solution with vigorous stirring.
-
The reaction mixture is typically heated for a specific period to ensure complete complexation.
-
The formation of the complex can be monitored by techniques such as HPLC.
-
The final solution is filtered to remove any unreacted metal hydroxides, and the product can be isolated by methods such as crystallization or lyophilization.
Synthesis of a TACD-Precursor (Di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate): The synthesis of TACD metal complexes starts with the preparation of the ligand itself, often in a protected form.
-
To a solution of 1,4,7-triazacyclononane (TACN) in an organic solvent like acetonitrile, add tert-butyl bromoacetate dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred for an extended period (e.g., 24 hours) at room temperature.
-
The resulting mixture contains a combination of mono-, di-, and tri-substituted TACN derivatives.
-
The desired di-substituted product (a precursor to TACD) is separated and purified using column chromatography.
-
The tert-butyl protecting groups can then be removed using acidic conditions to yield TACD, which can subsequently be used for complexation with metal ions following a procedure similar to that for DOTA.
Determination of Stability Constants (Potentiometric Titration)
-
Solution Preparation: Prepare standard solutions of the ligand, the metal salt, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., KCl or KNO₃) is used to maintain a constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: The titration data (pH versus volume of base added) is used to calculate the formation constants of the metal-ligand complexes using specialized software that fits the data to a model of the equilibria in solution.
Determination of Kinetic Inertness (UV-Vis Spectrophotometry)
-
Complex Formation: Prepare the metal complex of interest at a known concentration.
-
Dissociation Conditions: Initiate the dissociation of the complex by creating conditions that favor the decomplexation, such as adding a strong acid or a competing metal ion.
-
Spectrophotometric Monitoring: Monitor the change in the UV-Vis absorbance spectrum of the solution over time. The dissociation of the complex will lead to a change in the absorbance at a specific wavelength corresponding to either the complex or the free ligand/metal.
-
Kinetic Analysis: The rate of dissociation can be determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., first-order or second-order). The half-life of the dissociation can then be calculated.
Comparative Analysis and Applications
The choice between TACD, TACN, and DOTA for a specific application depends on the desired properties of the metal complex.
-
DOTA is the ligand of choice when exceptional thermodynamic stability and kinetic inertness are paramount, as is the case for in vivo applications like MRI contrast agents (with Gd³⁺) and radiopharmaceuticals (with various radioisotopes). Its octadentate nature ensures a firm grasp on the metal ion, minimizing its release.
-
TACN provides a simpler, yet robust, tridentate coordination platform. Its complexes are stable and kinetically inert, making it a valuable ligand in catalysis and for the synthesis of model compounds to study fundamental aspects of coordination chemistry. The remaining coordination sites on the metal can be occupied by other ligands, allowing for the construction of more complex architectures.
-
TACD , as a derivative of TACN with two acetate arms, offers a balance of properties. It is expected to form more stable complexes than TACN due to the increased denticity provided by the carboxylate groups. This makes it a promising candidate for applications where the extremely high stability of DOTA may not be necessary, or where different coordination geometries are desired. Its structure also provides a versatile platform for further functionalization to create bifunctional chelators for targeted drug delivery and imaging.
Conclusion
TACN, TACD, and DOTA represent a versatile family of macrocyclic ligands with distinct coordination properties. DOTA stands out for its unparalleled ability to form highly stable and kinetically inert complexes, making it a gold standard in medical applications. TACN offers a simpler, yet effective, platform for catalysis and fundamental studies. TACD emerges as a promising intermediate, offering enhanced stability over TACN with the potential for tailored applications in radiopharmacy and beyond. The selection of the appropriate ligand is a critical step in the design of metal complexes with specific functions, and a thorough understanding of their comparative coordination chemistry is essential for advancing research and development in these fields.
References
- 1. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Complexation Interactions between Metal Ions and Drugs under Pseudo-physiological pH Conditions by a High-throughput Screening Method Using a Solid-phase Extraction Cartridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 4. [186Re]Re- and [99mTc]Tc-Tricarbonyl Metal Complexes with 1,4,7-Triazacyclononane-Based Chelators Bearing Amide, Alcohol, or Ketone Pendent Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TACD Derivatives and Other Chelators for Gallium-68 Labeling
In the landscape of radiopharmaceuticals, the development of efficient bifunctional chelators for Gallium-68 (⁶⁸Ga) is paramount for advancing positron emission tomography (PET) imaging. While established chelators like DOTA and NOTA are widely used, novel structures are continuously being explored to improve labeling efficiency, complex stability, and in vivo performance. This guide provides a comparative overview of a novel triazacyclodecane (TACD) based chelator, TACD-TM, alongside other prominent macrocyclic and acyclic chelators for ⁶⁸Ga chelation.
Performance Data of ⁶⁸Ga-Chelator Complexes
The selection of a chelator for ⁶⁸Ga is a critical step in the development of radiopharmaceuticals, with ideal candidates offering rapid and stable complexation under mild conditions. The following table summarizes the radiolabeling performance of various chelators, providing a basis for comparison.
| Chelator | Precursor Concentration (μM) | pH | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (RCY) (%) |
| TACD-TM | - | - | 75 | - | - |
| DOTA | 5 | 3.5 | 90 | 10 | 90 ± 1.5[1] |
| 50 | 3.5 | 90 | 10 | 95 ± 0.9[1] | |
| 5 | 6.5 | 25 | 10 | 21 ± 5.6[1] | |
| NOTA | 5 | 3.5 | 25 | 10 | 93 ± 2.0[1] |
| 50 | 3.5 | 25 | 10 | 97 ± 1.7[1] | |
| TRAP | 5 | 3.5 | 25 | 10 | 92 ± 2.4[1] |
| 50 | 3.5 | 25 | 10 | 95 ± 1.3[1] | |
| HBED | 0.5 | 6.5 | 90 | 10 | 88 ± 4.4[1] |
| THP | 0.5 | 6.5 | 25 | 10 | 97 ± 0.6[1] |
| 5 | 3.5 | 90 | 10 | 93 ± 1.1[1] | |
| DFO | 0.5 | 6.5 | 25 | 10 | 96 ± 1.5[1] |
| DATA | - | 4.0-6.5 | Ambient | < 10 | > 95[2] |
*Data for TACD-TM on radiochemical yield under specific conditions was not available in the reviewed literature. The table highlights that chelators like THP, DFO, and DATA derivatives can achieve high radiochemical yields at room temperature and near-neutral pH, which is advantageous for sensitive biomolecules.[2][3] In contrast, DOTA typically requires heating to achieve efficient labeling.[4][5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective evaluation and comparison of chelator performance.
Gallium-68 Radiolabeling
This protocol outlines the general procedure for labeling a chelator with ⁶⁸Ga.
-
⁶⁸Ga Elution: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (e.g., 0.1 M HCl).[6]
-
Buffer Preparation: The chelator is dissolved in a suitable buffer, such as sodium acetate or ammonium acetate, to maintain the desired pH for the labeling reaction.[6]
-
Labeling Reaction: The ⁶⁸Ga eluate is added to the chelator solution. The reaction mixture is then incubated at a specific temperature (e.g., 25°C or 90°C) for a defined period (e.g., 10 minutes).[6] For some chelators like DOTA, heating is necessary to achieve high labeling efficiency.[4]
-
Quality Control: The radiochemical yield (RCY) is determined using techniques like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).[7]
Stability Studies
The stability of the ⁶⁸Ga-chelator complex is a critical parameter, often assessed through challenge experiments.
-
Complex Formation: The ⁶⁸Ga-chelator complex is prepared as described above.
-
Challenge Experiment: The stability of the complex is tested by incubating it in the presence of a competing chelator or in human serum at physiological temperature (37°C).[8]
-
Analysis: The integrity of the ⁶⁸Ga-labeled complex is monitored over time using radio-TLC or radio-HPLC to quantify any dissociation of ⁶⁸Ga.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the evaluation and comparison of different chelators for Gallium-68.
Caption: Workflow for comparing ⁶⁸Ga chelators.
Conclusion
The preliminary investigation into TACD-TM suggests a new avenue for ⁶⁸Ga chelation.[8] However, comprehensive data on its radiolabeling efficiency and stability under various conditions are needed for a direct and thorough comparison with well-established chelators. The existing literature robustly demonstrates that several chelators, including derivatives of NOTA, TRAP, HBED, THP, and DATA, offer significant advantages over the traditional DOTA macrocycle, particularly in their ability to be radiolabeled under mild conditions.[1][2][3] Future studies should focus on a side-by-side evaluation of TACD derivatives against these high-performing chelators to fully elucidate their potential in the development of next-generation ⁶⁸Ga-based radiopharmaceuticals.
References
- 1. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instant kit preparation of 68Ga-radiopharmaceuticals via the hybrid chelator DATA: clinical translation of [68Ga]Ga-DATA-TOC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient gallium-68 radiolabeling reaction of DOTA derivatives using a resonant-type microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers [mdpi.com]
- 8. download.uni-mainz.de [download.uni-mainz.de]
Validating Copper Isotope Binding: A Comparative Analysis of Mono-N-Benzyl TACD and Alternative Chelators
For researchers and professionals in drug development, the stable chelation of copper isotopes, such as Copper-64 (⁶⁴Cu), is paramount for the efficacy and safety of radiopharmaceuticals. This guide provides a comparative analysis of Mono-N-Benzyl TACD's binding characteristics for copper isotopes against other common chelating agents. The following sections detail quantitative performance data, experimental methodologies for validation, and visual workflows to elucidate the evaluation process.
Comparative Analysis of Copper Chelators
| Chelator | Radiolabeling Efficiency | Serum Stability (48h) | Key Characteristics |
| p-NH₂-Bn-NOTA | >95% | 97.9% | High stability, rapid complexation. Structurally similar to this compound.[1] |
| p-NH₂-Bn-DOTA | >95% | 93.9% | Commonly used, but may exhibit lower in vivo stability for ⁶⁴Cu compared to NOTA derivatives.[1] |
| C-NE3TA | >95% | 90.5% | Fast complexation with Cu(II).[1] |
| N-NE3TA | >95% | 96.1% | Forms complex with Cu(II) almost immediately.[1] |
| DO2P | High Yield | High Stability | Methanephosphonate macrocyclic ligand.[2] |
| DO3P | High Yield | 73% Intact | Methanephosphonate macrocyclic ligand.[2] |
| DOTP | High Yield | High Stability | Methanephosphonate macrocyclic ligand.[2] |
Experimental Protocols for Validation
Accurate and reproducible experimental validation is key to confirming the binding affinity and stability of a chelator. Below are detailed protocols for essential experiments.
Radiolabeling Efficiency
Objective: To determine the efficiency of the chelator in incorporating the copper isotope.
Methodology:
-
Prepare a solution of the chelator (e.g., this compound) in a suitable buffer (e.g., ammonium acetate buffer, pH 5.5).
-
Add the ⁶⁴CuCl₂ solution to the chelator solution.
-
Incubate the reaction mixture at an optimized temperature (e.g., room temperature or elevated temperatures) for a specific duration (e.g., 15-30 minutes).
-
Quench the reaction by adding a solution of a competing chelator like EDTA.
-
Analyze the reaction mixture using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) to separate the chelated ⁶⁴Cu from free ⁶⁴Cu.
-
Calculate the radiolabeling efficiency by quantifying the radioactivity associated with the chelated product versus the total radioactivity.
Serum Stability Assay
Objective: To assess the stability of the radiolabeled complex in a biological environment.
Methodology:
-
Incubate the purified ⁶⁴Cu-chelator complex in fresh human or rat serum at 37°C.
-
Take aliquots of the mixture at various time points (e.g., 1h, 4h, 24h, 48h).
-
Analyze the aliquots using radio-TLC or radio-HPLC to quantify the percentage of intact radiolabeled complex versus dissociated ⁶⁴Cu.
-
The results indicate the kinetic inertness of the complex in the presence of competing proteins and ions in the serum.[1][2]
In Vivo Biodistribution
Objective: To evaluate the distribution and clearance of the radiolabeled complex in a living organism.
Methodology:
-
Administer the purified ⁶⁴Cu-chelator complex to a cohort of healthy rodents (e.g., SCID mice or Sprague-Dawley rats) via intravenous injection.[1][2]
-
At selected time points post-injection (e.g., 1h, 4h, 24h), euthanize a subset of the animals.
-
Dissect major organs and tissues (e.g., blood, liver, kidneys, muscle, bone).
-
Measure the radioactivity in each organ/tissue using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) to determine the biodistribution profile and clearance routes.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for a copper isotope chelator.
Caption: Experimental workflow for validating a ⁶⁴Cu-chelator.
The chelate effect is a fundamental concept in coordination chemistry that explains the enhanced stability of complexes formed by chelating ligands compared to those with monodentate ligands.[3]
Caption: Chelate effect: enhanced stability with multidentate ligands.
References
A Comparative Guide to the Efficacy of MRI Contrast Agents: Evaluating Commercial Agents and the Potential of Novel Macrocyclic Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of magnetic resonance imaging (MRI), contrast agents are indispensable tools for enhancing the visualization of tissues and pathologies. The efficacy and safety of these agents are paramount, driving continuous research into novel compounds. This guide provides a comparative overview of the performance of commercially available MRI contrast agents, alongside a discussion of the chemical principles guiding the development of new agents, using Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane) as a structural example of a modified macrocyclic chelator. While direct efficacy data for a this compound-based contrast agent is not publicly available, its structure serves as a relevant scaffold to discuss the key parameters that determine the performance of macrocyclic contrast agents.
Key Efficacy Parameters: Relaxivity and Stability
The performance of a paramagnetic contrast agent is primarily determined by two key parameters: relaxivity and stability.
Relaxivity (r₁, r₂): This is a measure of a contrast agent's efficiency in shortening the T1 (spin-lattice) and T2 (spin-spin) relaxation times of water protons in its vicinity.[1] A higher longitudinal relaxivity (r₁) is desirable for T1-weighted imaging, as it leads to greater signal enhancement at lower concentrations. Relaxivity is influenced by several factors, including the number of water molecules coordinated to the metal ion and the rotational correlation time of the complex.[2]
Stability: The stability of the complex is crucial for safety. It refers to the ability of the ligand to tightly bind the paramagnetic metal ion, preventing its release into the body. Free metal ions, such as gadolinium (Gd³⁺), are toxic.[3] There are two important measures of stability:
-
Thermodynamic Stability (log K): This indicates the extent to which the complex remains intact at equilibrium.[4]
-
Kinetic Stability (or Inertness): This refers to the rate at which the metal ion dissociates from the ligand. For in vivo applications, where the agent is eventually excreted, kinetic stability is often considered a more critical predictor of safety.[4] Macrocyclic ligands generally form more kinetically inert complexes than linear ligands.[3][5]
Comparative Analysis of Commercial Contrast Agents
Commercially available MRI contrast agents can be broadly categorized based on the metal ion they utilize and the structure of the chelating ligand.
Gadolinium-Based Contrast Agents (GBCAs)
GBCAs are the most widely used class of MRI contrast agents.[6] They are further classified by the structure of their ligand (macrocyclic or linear) and their net charge (ionic or non-ionic).[3]
-
Macrocyclic GBCAs: These agents consist of a pre-organized, cage-like ligand that encapsulates the Gd³⁺ ion, leading to high kinetic stability.[3] Examples include gadoterate (Dotarem®), gadobutrol (Gadavist®/Gadovist®), and gadoteridol (ProHance®).
-
Linear GBCAs: In these agents, a flexible, open-chain ligand wraps around the Gd³⁺ ion. They are generally less stable than their macrocyclic counterparts.[3][7] Examples include gadopentetate (Magnevist®) and gadobenate (MultiHance®).
The tables below summarize the longitudinal relaxivity (r₁) and stability data for a selection of commercial GBCAs.
Table 1: Longitudinal Relaxivity (r₁) of Commercial Gadolinium-Based Contrast Agents
| Trade Name | Generic Name | Ligand Type | r₁ in Human Whole Blood (s⁻¹mM⁻¹) at 1.5 T, 37°C[8] | r₁ in Human Whole Blood (s⁻¹mM⁻¹) at 3.0 T, 37°C[8] |
| Dotarem® | Gadoterate | Macrocyclic (Ionic) | 3.9 ± 0.2 | 3.4 ± 0.4 |
| Gadavist®/Gadovist® | Gadobutrol | Macrocyclic (Non-ionic) | 4.6 ± 0.2 | 4.5 ± 0.3 |
| ProHance® | Gadoteridol | Macrocyclic (Non-ionic) | 4.4 ± 0.6 | 3.5 ± 0.6 |
| Magnevist® | Gadopentetate | Linear (Ionic) | 4.3 ± 0.4 | 3.8 ± 0.2 |
| MultiHance® | Gadobenate | Linear (Ionic) | 6.2 ± 0.5 | 5.4 ± 0.3 |
| Omniscan® | Gadodiamide | Linear (Non-ionic) | 4.5 ± 0.1 | 3.9 ± 0.2 |
Table 2: Stability of Commercial Gadolinium-Based Contrast Agents
| Generic Name | Ligand Type | Thermodynamic Stability (log K)[5] | Gd Release in Human Serum after 15 days (%)[7] |
| Gadoterate | Macrocyclic (Ionic) | 25.2 - 25.8 | < 0.1 |
| Gadobutrol | Macrocyclic (Non-ionic) | 23.8 | < 0.1 |
| Gadoteridol | Macrocyclic (Non-ionic) | 23.8 | < 0.1 |
| Gadopentetate | Linear (Ionic) | 22.1 | 1.9 |
| Gadobenate | Linear (Ionic) | 22.6 | 1.9 |
| Gadodiamide | Linear (Non-ionic) | 16.9 | 20 |
Note: Higher log K values indicate greater thermodynamic stability. Lower percentage of Gd release indicates greater stability in a biological medium.
Non-Gadolinium-Based Contrast Agents
Concerns about gadolinium deposition have spurred the development of contrast agents based on other paramagnetic metals like manganese (Mn²⁺) and iron (in the form of superparamagnetic iron oxide nanoparticles - SPIONs).
-
Manganese-Based Agents: Manganese is an endogenous element, which may offer a better safety profile. These agents typically exhibit good T1 relaxivity.[9]
-
Iron-Based Agents (SPIONs): These are typically T2 or T2* contrast agents, causing a signal decrease in T2-weighted images. However, ultrasmall SPIONs can also have T1 effects.[10]
Table 3: Relaxivity of Selected Non-Gadolinium-Based Contrast Agents
| Agent Type | Example Compound/Formulation | r₁ (s⁻¹mM⁻¹) | r₂ (s⁻¹mM⁻¹) | Magnetic Field | Medium |
| Manganese-Based | MnCl₂ | ~7-9 | ~50-70 | 1.5 T | Aqueous Solution |
| Iron-Based (SPIONs) | Dextran-coated iron oxide nanoparticles (~12 nm) | 18.4 ± 0.3[10] | 90.5 ± 0.8[10] | 7 T | - |
Visualizing Contrast Agent Structure and Evaluation Workflow
To better understand the concepts discussed, the following diagrams illustrate the structure of a chelated contrast agent and a generalized workflow for evaluating the efficacy of a novel agent.
Caption: Conceptual Structure of a Chelated MRI Contrast Agent
Caption: Generalized Workflow for Efficacy Evaluation
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of contrast agent efficacy.
Protocol for T1 Relaxivity Measurement
-
Sample Preparation:
-
Prepare a stock solution of the contrast agent with a precisely known concentration in a relevant medium (e.g., deionized water, saline, or human serum).
-
Perform serial dilutions to create a series of samples with varying concentrations (typically 5-7 concentrations ranging from 0 to a few mM).
-
-
MRI Phantom Setup:
-
Place the samples in airtight tubes within an MRI phantom.
-
Maintain the phantom at a constant, physiologically relevant temperature (e.g., 37°C) using a circulating water bath or other temperature control system.
-
-
MRI Data Acquisition:
-
Use a clinical or preclinical MRI scanner at the desired magnetic field strength (e.g., 1.5 T, 3 T).
-
Acquire T1-weighted images using an inversion recovery sequence. This involves acquiring a series of images with varying inversion times (TI) to map the T1 recovery curve.
-
-
Data Analysis:
-
Measure the signal intensity from a region of interest (ROI) within each sample for each inversion time.
-
Fit the signal intensity vs. TI data to the three-parameter inversion recovery equation to calculate the T1 relaxation time for each concentration.
-
Plot the inverse of the T1 relaxation time (1/T1, the relaxation rate R1) against the concentration of the contrast agent.
-
The slope of the resulting linear plot is the longitudinal relaxivity, r₁, in units of s⁻¹mM⁻¹.
-
Protocol for Kinetic Stability Assessment (Dissociation Rate)
-
Incubation:
-
Incubate the contrast agent at a known concentration (e.g., 1 mmol/L) in a biologically relevant medium, such as human serum, at physiological pH (7.4) and temperature (37°C).
-
-
Time-Course Sampling:
-
Collect aliquots of the incubation mixture at multiple time points over an extended period (e.g., up to 15 days).
-
-
Separation of Free Metal:
-
Use a technique like High-Performance Liquid Chromatography (HPLC) to separate the intact metal-ligand complex from any dissociated (free) metal ions.
-
-
Quantification:
-
Quantify the amount of the free metal ion in each sample using a highly sensitive elemental analysis technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Data Analysis:
-
Plot the concentration or percentage of released metal as a function of time.
-
The initial rate of dissociation can be determined from the initial slope of this curve. The total amount of metal released over the study period provides a measure of the complex's kinetic stability under physiological conditions.
-
Conclusion
The efficacy of an MRI contrast agent is a multifactorial property, with relaxivity and stability being the most critical parameters. While gadolinium-based agents have long been the clinical standard, the push for enhanced safety has led to a preference for macrocyclic agents due to their superior kinetic stability. The development of novel ligands, such as functionalized tetraazacyclododecane (TACD) derivatives, represents a promising avenue for creating next-generation contrast agents with improved efficacy and safety profiles. The rigorous, standardized evaluation of these new agents using the protocols outlined above is essential for their successful translation into clinical practice. Furthermore, non-gadolinium alternatives, including manganese- and iron-based agents, are gaining significant attention and may play an increasingly important role in the future of contrast-enhanced MRI.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mriquestions.com [mriquestions.com]
- 4. richardsemelka.com [richardsemelka.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. doaj.org [doaj.org]
- 10. Increased transverse relaxivity in ultrasmall superparamagnetic iron oxide nanoparticles used as MRI contrast agent for biomedical imaging (2016) | Sushanta Kumar Mishra | 42 Citations [scispace.com]
Benchmarking the Kinetic Inertness of Mono-N-Benzyl TACD Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic inertness of a metal complex is a critical parameter in the development of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. It dictates the stability of the complex in vivo, ensuring that the metal ion remains chelated and does not dissociate or transchelate to other biological molecules, which could lead to off-target toxicity and compromised efficacy. This guide provides an objective comparison of the kinetic inertness of Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane) complexes with other commonly used chelating agents, supported by experimental data and detailed protocols.
Comparative Analysis of Kinetic Inertness
Macrocyclic chelators, in general, exhibit greater kinetic inertness compared to their linear counterparts due to the macrocyclic effect. The rigidity of the cyclic structure pre-organizes the donor atoms for metal binding, leading to more stable complexes.
Table 1: Comparative Stability of 64Cu-labeled Immunoconjugates in Mouse Serum
| Chelator | % Intact after 24h | % Intact after 48h |
| NOTA | >98% | 97.5% ± 0.3% |
| DOTA | >98% | ~94.9% |
| Oxo-DO3A | >98% | ~94.9% |
| PCTA | >98% | ~94.9% |
| Sar-CO2H | >98% | ~94.9% |
| CHX-A''-DTPA | Not reported | 38.2% |
| 2B3M-DTPA | Not reported | 37.8% |
Data adapted from a comparative study of bifunctional chelators for 64Cu radioimmunoconjugation.[1]
This data highlights the superior stability of macrocyclic chelators (NOTA, DOTA, etc.) over acyclic ones (DTPA derivatives) in a biological medium. While this compound is not included, its TACD backbone suggests it would exhibit high kinetic inertness, likely comparable to or exceeding that of DOTA, depending on the coordinated metal and the specific experimental conditions. The benzyl group may provide additional steric hindrance around one of the nitrogen atoms, potentially influencing the dissociation kinetics.
Experimental Protocols
To quantitatively assess the kinetic inertness of this compound complexes, the following experimental protocols are recommended:
Acid-Catalyzed Dissociation
This experiment measures the rate at which a metal complex dissociates in the presence of a strong acid. The dissociation rate is a direct measure of the complex's kinetic inertness under acidic conditions.
Methodology:
-
Complex Preparation: Prepare a stock solution of the metal complex (e.g., Cu(II)-Mono-N-Benzyl TACD) of a known concentration in a non-coordinating buffer (e.g., MES or HEPES) at a specific pH (e.g., pH 7.4).
-
Initiation of Dissociation: Initiate the dissociation reaction by adding a specific volume of a strong acid (e.g., HCl or HClO4) to the complex solution to achieve the desired final acid concentration (e.g., 0.1 M, 1 M, 5 M).
-
Monitoring the Reaction: Monitor the dissociation of the complex over time using a suitable analytical technique. UV-Vis spectrophotometry is commonly used, where the change in absorbance at a wavelength specific to the metal complex or the free metal ion is measured.
-
Data Analysis: The pseudo-first-order rate constant (kobs) for the dissociation is determined by fitting the absorbance data to a single exponential decay function. The half-life (t1/2) of the complex under these conditions can be calculated using the equation: t1/2 = ln(2) / kobs.
-
Comparison: Repeat the experiment for other chelators (e.g., DOTA, NOTA) under identical conditions to obtain a direct comparison of their kinetic inertness.
Transchelation Challenge
This assay evaluates the ability of a metal complex to resist the transfer of its metal ion to a competing chelator or a biological molecule, such as a protein.
Methodology:
-
Radiolabeling: Radiolabel the chelator (e.g., this compound) with a suitable radionuclide (e.g., 64Cu). Purify the radiolabeled complex to remove any unbound radionuclide.
-
Incubation with a Challenging Agent: Incubate the purified radiolabeled complex in a relevant biological medium, such as human serum or a solution containing a strong competing chelator like EDTA (ethylenediaminetetraacetic acid) or a protein like apotransferrin. The challenging agent should be in a significant molar excess.
-
Time-Course Analysis: At various time points (e.g., 1h, 4h, 24h, 48h), take aliquots of the incubation mixture.
-
Separation and Quantification: Separate the intact radiolabeled complex from the transchelated radionuclide. This can be achieved using techniques like:
-
Thin-Layer Chromatography (TLC): Spot the aliquot on a TLC plate and develop it with a suitable mobile phase. The intact complex and the transchelated species will have different retention factors (Rf).
-
Size-Exclusion Chromatography (SEC): This is particularly useful for protein challenges, as the large protein-bound radionuclide will elute separately from the smaller intact complex.
-
Precipitation: For protein challenges, the protein can be precipitated (e.g., with acetonitrile), and the radioactivity in the supernatant (containing the intact complex) and the pellet (containing the protein-bound radionuclide) can be measured.
-
-
Data Analysis: Quantify the radioactivity in the different fractions using a suitable detector (e.g., a gamma counter or a radio-TLC scanner). The percentage of intact complex at each time point is calculated and plotted to determine the stability over time.
Visualizing the Concepts
Diagram 1: Structure of this compound
Caption: Molecular structure of this compound.
Diagram 2: Experimental Workflow for Transchelation Challenge
References
Safety Operating Guide
Safe Disposal of Mono-N-Benzyl TACD: A Procedural Guide for Laboratory Professionals
Core Principle: Professional Disposal
Given the lack of specific regulatory disposal guidelines for Mono-N-Benzyl TACD, the primary and mandatory step is to engage a licensed and qualified hazardous waste disposal company. These professionals are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations, ensuring minimal environmental impact and adherence to legal requirements.
Immediate Safety and Handling Protocols
Prior to disposal, adherence to strict safety measures is paramount to mitigate risks of exposure and contamination.
Personal Protective Equipment (PPE):
When handling this compound, all personnel must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Minimizes inhalation of the compound. |
Decontamination:
In the event of a spill or contamination, immediate decontamination is crucial.
| Contamination Type | Decontamination Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Work Surfaces | Clean with appropriate laboratory detergents and solvents. |
Step-by-Step Disposal Workflow
The following workflow outlines the procedural steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols Cited:
While no experimental protocols for the disposal of this compound were found, the procedures outlined are based on standard laboratory safety practices and information gleaned from the SDS of related compounds. The core of this protocol is the engagement of a professional disposal service.
Signaling Pathways and Logical Relationships
The decision-making process for chemical disposal is a critical logical pathway that ensures safety and compliance.
Caption: Decision-making pathway for chemical disposal.
Disclaimer: The information provided is a guideline based on the safety data of structurally similar compounds. It is not a substitute for a substance-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for guidance tailored to your specific situation and location.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
